(DHQD)2Pyr

Catalog No.
S1525418
CAS No.
149725-81-5
M.F
C56H60N6O4
M. Wt
881.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(DHQD)2Pyr

CAS Number

149725-81-5

Product Name

(DHQD)2Pyr

IUPAC Name

4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline

Molecular Formula

C56H60N6O4

Molecular Weight

881.1 g/mol

InChI

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49+,50+,52-,53-/m0/s1

InChI Key

SWKRDCRSJPRVNF-DOGDSVMGSA-N

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

The exact mass of the compound (DHQD)2Pyr is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fundamental Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

(DHQD)₂PYR is a privileged bis-cinchona alkaloid derivative widely used as an organocatalyst in asymmetric synthesis [1]. Its key properties are summarized in the table below.

Property Value / Description
CAS Number 149725-81-5 [2] [1]
Molecular Formula C₅₆H₆₀N₆O₄ [2] [1]
Molecular Weight 881.11 g/mol [2] [1]
IUPAC Name 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline [1]
Appearance White to off-white solid [2]
Melting Point 247-250 °C (lit.) [2]
Specific Rotation [α]²⁰/D +390° (c = 1.2 in methanol) [2]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C [2]

Experimental Protocols and Synthetic Applications

(DHQD)₂PYR is highly effective in various asymmetric reactions, often providing products with high enantiomeric excess.

Catalytic Asymmetric Chlorinative Dearomatization of Naphthols

This reaction provides chiral naphthalenones with a chlorine-containing all-substituted stereocenter [3].

  • Typical Procedure [3]:
    • Add the 2-naphthol substrate (e.g., 1a, 0.1 mmol) and (DHQD)₂PHAL (10 mol%) to an oven-dried reaction vessel.
    • Dissolve the solids in dry toluene and cool the mixture to -78 °C.
    • Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 0.12 mmol) in one portion.
    • Stir the reaction mixture at -78 °C for 10 hours.
    • After completion (monitored by TLC), purify the crude product by flash column chromatography to isolate the dearomatized product 2a.
  • Key Results: This method yields products in excellent yields (up to 95%) and enantioselectivity (up to 96% ee). The enantioselectivity is highly dependent on temperature, with the best results achieved at -78 °C [3].
  • Application Note: For the dearomatization of 1-naphthol derivatives (e.g., methyl 1-hydroxy-2-naphthoate, 1t), (DHQD)₂PYR (10 mol%) is the catalyst of choice. Using a mixed solvent system (CHCl₃/CCl₄) at -70 °C provides product 2t in 94% yield and 90% ee [3].

The following diagram illustrates the logical relationship and workflow for this reaction:

Naphthol Naphthol Substrate (1a) ReactionConditions Reaction Conditions: Dry Toluene, -78°C Naphthol->ReactionConditions Catalyst (DHQD)₂PHAL Catalyst Catalyst->ReactionConditions ChlorinatingAgent DCDMH ChlorinatingAgent->ReactionConditions Product Chiral Naphthalenone (2a) ReactionConditions->Product 10 hours Stirring

Workflow for the asymmetric chlorinative dearomatization reaction catalyzed by (DHQD)₂PHAL.

Catalytic Enantioselective Synthesis of α-(Benzylamino)Cyclobutanones

(DHQD)₂PYR catalyzes a tandem reaction to synthesize α-(benzylamino)cyclobutanones from racemic α-hydroxycyclobutanones and benzylamines [1].

  • General Procedure [1]:
    • Add (DHQD)₂PYR (0.0448 mmol, 0.0395 g) to a solution of racemic α-hydroxycyclobutanone (0.669 mmol, 0.058 g) in dry 1,4-dioxane (0.5 mL).
    • Add the benzylamine (0.224 mmol) dropwise to the mixture at room temperature.
    • Stir the reaction for 0.5 to 18 hours.
    • After the reaction is complete, purify the crude mixture directly by flash column chromatography (silica gel, eluting with hexane/ether mixtures from 5:1 to 1:1) to obtain the pure α-(benzylamino)cyclobutanone product.
  • Substrate Scope and Performance: The reaction works well with benzylamines bearing electron-withdrawing groups at the para position, yielding products in high yields (up to 94%) and high enantioselectivities (up to 87:13 e.r.). A meta-substituted substrate also performed well, while an ortho-substituted one gave lower yield and selectivity [1].
Organocatalytic Asymmetric Semi-Pinacol Rearrangement

(DHQD)₂PYR is an effective catalyst for asymmetric fluorination and chlorination/semi-pinacol rearrangement reactions [1].

  • Fluorination/Semi-Pinacol Rearrangement:
    • Conditions: (DHQ)₂PYR or (DHQD)₂PYR (10-20 mol%), N-fluorobenzene sulfonimide (NFSI) as fluorinating agent, at 10 °C [1].
    • Outcome: Yields chiral α-oxaquaternary β-fluoro-ketones with good enantioselectivities (36-90% ee) and yields (29-73%). The choice of catalyst enantiomer ((DHQD)₂PYR vs. (DHQ)₂PYR) controls the absolute configuration of the product [1].
  • Chlorination/Semi-Pinacol Rearrangement:
    • Conditions: (DHQD)₂PYR (10 mol%), DCDMH as the Cl⁺ reagent, in an acidic medium (NBLP, 10%) at 50 or 70 °C [1].
    • Outcome: Provides α-oxaquaternary β-chloro-ketones with good to high enantioselectivities (74-99% ee) and moderate yields (40-76%). (DHQD)₂PYR provides superior yields and enantioselectivities compared to (DHQ)₂PYR in this transformation [1].

In Conclusion

(DHQD)₂PYR is a versatile organocatalyst that enables a range of enantioselective transformations. Its effectiveness is demonstrated in dearomatization, nucleophilic amination, and semi-pinacol rearrangements, often providing high yield and stereocontrol. For synthetic chemists, selecting the specific (DHQ)/ (DHQD) pair and fine-tuning reaction conditions like solvent and temperature are critical for optimal results.

References

The Sharpless Asymmetric Dihydroxylation (AD) Reaction

Author: Smolecule Technical Support Team. Date: February 2026

The Sharpless Asymmetric Dihydroxylation is a cornerstone reaction for the enantioselective synthesis of chiral 1,2-diols from prochiral alkenes. (DHQD)₂PYR is a key component of the catalytic system that dictates the stereochemical outcome of the reaction [1] [2].

Mechanism of Action

The reaction proceeds through a catalytic cycle where the chiral ligand directs the approach of the alkene to the osmium tetroxide (OsO₄) catalyst. The mechanism can be summarized in the following steps, with the diagram below illustrating the catalytic cycle.

OsO4 OsO₄ (Os(VIII)) Intermediate Chiral Osmate Ester (Cyclic Intermediate) OsO4->Intermediate [3+2] Cycloaddition (Stereochemistry Determined) Alkene Alkene (Substrate) Alkene->Intermediate Ligand (DHQD)₂PYR (Chiral Ligand) Ligand->Intermediate Chiral Complex Formation Diol Vicinal Diol (Chiral Product) Intermediate->Diol Hydrolysis OsVI Os(VI) Glycolate Intermediate->OsVI Ligand Exchange (Off-cycle Path) OsVI->OsO4 Re-oxidation OsVI->Diol Hydrolysis (Slower, Low ee) Oxidant Stoichiometric Oxidant (e.g., K₃Fe(CN)₆) Oxidant->OsVI Regeneration

The catalytic cycle of Sharpless Asymmetric Dihydroxylation. The chiral ligand (DHQD)₂PYR controls the face of the alkene that attacks OsO₄, determining the stereochemistry of the diol product. A competing off-cycle path (right) can lead to reduced enantioselectivity.

Ligand Selection Guide

The Sharpless AD system uses different dimeric cinchona alkaloid ligands to achieve high enantioselectivity across a broad range of alkene substrates. The choice of ligand is critical and depends on the substrate structure [1].

Ligand Spacer Core Recommended Application / Optimal Substrate
(DHQD)₂PYR Pyrimidine Monosubstituted aliphatic terminal olefins; trans-disubstituted olefins in medium/large rings [1] [3]
(DHQD)₂PHAL Phthalazine Aryl-substituted olefins (e.g., styrenes) [1] [2]
(DHQD)₂AQN Anthraquinone Allylically substituted terminal olefins; branched aliphatic olefins [1]
(DHQD)₂DPP Diphenylpyrazinopyridazine Aryl-substituted olefins [1]

Experimental Protocol: Sharpless Dihydroxylation with (DHQD)₂PYR

The following is a generalized procedure for conducting an asymmetric dihydroxylation reaction, based on the standard Sharpless AD conditions [1] [2] [4].

Materials:

  • Substrate: Alkene
  • Catalyst Source: Potassium osmate dihydrate (K₂OsO₂(OH)₄)
  • Chiral Ligand: (DHQD)₂PYR
  • Stoichiometric Oxidant: Potassium ferricyanide (K₃Fe(CN)₆)
  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: tert-Butanol (t-BuOH) and Water (H₂O), typically in a 1:1 mixture
  • Additive (optional): Methanesulfonamide (MsNH₂), used to accelerate the hydrolysis of the osmate ester intermediate for less reactive olefins [1]

Procedure:

  • Prepare Reaction Mixture: In a flask, dissolve the alkene substrate (1.0 equiv) in the t-BuOH/H₂O solvent mixture.
  • Add Reagents: To the same flask, add K₃Fe(CN)₆ (3.0 equiv), K₂CO₃ (3.0 equiv), and methanesulfonamide (1.0-2.0 equiv, if used).
  • Add Catalyst and Ligand: Add (DHQD)₂PYR (0.01-0.05 equiv) and K₂OsO₂(OH)₄ (0.001-0.01 equiv).
  • Stir the Reaction: Stir the biphasic mixture vigorously at 0-5 °C. Monitor the reaction by TLC until the starting alkene is consumed.
  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30-60 minutes to reduce unreacted Os(VIII) to less hazardous Os(VI).
  • Extraction: Extract the aqueous mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) several times.
  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization to obtain the pure chiral vicinal diol.

Summary and Key Takeaways

(DHQD)₂PYR is a highly effective second-generation chiral ligand that has significantly advanced the field of asymmetric synthesis.

  • Core Use: It is indispensable in the Sharpless Asymmetric Dihydroxylation, particularly for achieving high enantioselectivity with monosubstituted aliphatic olefins and certain trans-olefins [1] [3].
  • Mechanistic Role: It functions by forming a chiral complex with OsO₄, creating a well-defined pocket that controls the facial selectivity of the alkene addition [1] [5].
  • Practical Impact: The predictable stereochemical outcome and availability of its enantiomeric counterpart, (DHQ)₂PYR, allow synthetic chemists to access either enantiomer of a desired 1,2-diol, making it a powerful tool for the synthesis of complex natural products and pharmaceuticals [2] [4].

References

role of (DHQD)2PYR in Sharpless dihydroxylation

Author: Smolecule Technical Support Team. Date: February 2026

What is (DHQD)₂PYR?

(DHQD)₂PYR is a bis-cinchona alkaloid ligand. Its molecular structure features two dihydroquinidine units linked by a pyrimidine bridge, creating a well-defined chiral environment that is essential for steering the reaction's stereochemical outcome [1].

Property Description
Chemical Role Chiral ligand for Sharpless Asymmetric Dihydroxylation [2] [3]
Full Name Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether [1]
Molecular Formula C₅₆H₆₀N₆O₄ [1]
CAS Number 149725-81-5 [1]
Molecular Weight 881.11 g/mol [1]
Physical Form Solid [4]
Melting Point 247-250 °C [1] [4]
Specific Rotation [α]²⁰/D -390°, c = 1.2 in methanol [4]

Role in Sharpless Dihydroxylation

The Sharpless Asymmetric Dihydroxylation reaction converts alkenes into enantiomerically enriched vicinal diols. Osmium tetroxide (OsO₄) is the primary catalyst that adds across the carbon-carbon double bond, but it is not inherently selective [2] [3].

The critical role of (DHQD)₂PYR is to form a chiral complex with OsO₄ in situ. This complex creates a stereoselective "pocket" that dictates the approach of the alkene substrate, ensuring that the two hydroxyl groups are delivered from one specific face of the double bond to produce a single enantiomer of the diol product [2].

Alkene Prochiral Alkene Complex Chiral OsO₄-Ligand Complex Alkene->Complex Enantioselective Addition OsO4 OsO₄ Catalyst OsO4->Complex Ligand (DHQD)₂PYR Ligand Ligand->Complex Product Enantiomerically Enriched Vicinal Diol Complex->Product Oxidant Co-oxidant (e.g., K₃Fe(CN)₆, NMO) Oxidant->Complex Re-oxidizes Os(VI) to Os(VIII)

Simplified workflow of the Sharpless Asymmetric Dihydroxylation reaction.

Predicting Stereoselectivity

The stereochemical outcome of the dihydroxylation is predictable based on the ligand used and the substitution pattern on the alkene [2]:

  • Ligand Control:
    • (DHQD)₂PYR typically delivers the diol product from the top face (β-face) of the alkene.
    • Its pseudo-enantiomer, (DHQ)₂PYR, delivers the product from the opposite face (α-face).
  • Alkene Substitution: The reaction's enantioselectivity is influenced by the size and nature of the substituents on the alkene (often analyzed as Large, Medium, and Small groups) [2].

Experimental Considerations

For a standard Sharpless AD procedure, the reaction is often set up using a pre-mixed formulation known as "AD-mix" for convenience [2] [3]. AD-mix-β contains (DHQD)₂PHAL, a closely related ligand from the same family as (DHQD)₂PYR.

Typical Reaction Setup:

  • Catalyst System: A catalytic amount of OsO₄ (or K₂OsO₂(OH)₄) and catalytic (DHQD)₂PYR.
  • Co-oxidant: A stoichiometric oxidant like potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO) is used to regenerate the active Os(VIII) species, allowing for catalytic use of osmium [2] [3].
  • Solvent: A mixture of water and tert-butanol (t-BuOH) is commonly used.
  • Reaction Conditions: The reaction is typically run at 0-4 °C to maximize enantioselectivity, and progress is monitored by TLC until the starting alkene is consumed.

Safety and Practical Improvements:

  • Traditional OsO₄ is highly toxic and volatile [5].
  • Polymer-incarcerated (PI) Os catalysts have been developed as nonvolatile, less toxic, and recyclable alternatives that maintain high efficiency and enantioselectivity [5].

Applications and Further Uses

(DHQD)₂PYR and related cinchona alkaloid ligands are versatile catalysts beyond the classic dihydroxylation [6] [1]. The following table summarizes some key applications:

Application Reaction Type Key Outcome Reference
Synthesis of anticancer drug intermediate Sharpless Dihydroxylation Enabled 1 mol-scale synthesis of camptothecin intermediate [5]
Organocatalytic asymmetric fluorination Fluorination/Semi-pinacol Rearrangement Produced chiral α-oxaquaternary β-fluoro-ketones [1]
Organocatalytic asymmetric chlorination Chlorination/Semi-pinacol Rearrangement Produced chiral α-oxaquaternary β-chloro-ketones [1]
Michael addition to quinones Organocatalytic Michael Addition Synthesized enantioenriched 3,3-diaryloxindoles [6]

References

how does (DHQD)2PYR work as a chiral ligand

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Foundation and Mechanism

(DHQD)2PYR is synthesized from dihydroquinidine (DHQD), with its dimeric structure connected by a 2,5-diphenylpyrimidine bridge [1] [2] [3]. The catalyst's effectiveness stems from a dual activation mechanism where its tertiary amine deprotonates the pronucleophile to generate a chiral cation, while the rigid scaffold creates a defined chiral pocket to orient the reaction partners [4] [5].

G A Nucleophile (e.g., oxindole) D Chiral Ion Pair A->D Deprotonation B This compound Catalyst B->D Chiral Scaffold C Electrophile (e.g., quinone) E Enantiomerically Enriched Product C->E Stereocontrolled Addition D->E

Figure 1: The this compound dual activation mechanism creates a chiral ion pair for stereocontrolled addition.

Key Applications and Performance

This compound is a versatile catalyst for multiple reaction classes. The following table summarizes its performance in key transformations:

Reaction Type Example Substrates Typical Yield (%) Typical ee (%) Key Experimental Conditions Citation
Michael Addition 3-Prochiral oxindoles to 1,4-naphthoquinones 45 - 97% Up to 83% 20 mol% catalyst, EtOAc, 0 °C, 5-9 days [4] [4]
Allylic C-C Bond Formation Alkylidene malononitriles to nitroalkenes 82 - 99% Up to 98% 10 mol% catalyst, acetone or EtOAc, -40 °C [5] [5]
Semi-Pinacol Rearrangement Fluorination/Semi-pinacol 29 - 73% 36 - 90% 10-20 mol% catalyst, NSFI, 10 °C [1] [1]
α-Amination α-Hydroxycyclobutanones with benzylamines Up to 94% Up to 87:13 e.r. Catalyst in 1,4-dioxane, room temperature [1] [1]

Application Highlights:

  • Michael Additions: this compound effectively catalyzes the addition of unprotected 3-prochiral oxindoles to 1,4-naphthoquinones for synthesizing chiral 3,3-diaryloxindoles, pharmaceutically relevant structures [4].
  • Allylic Alkylation: The catalyst enables γ-selective allylic C–C bond formation between alkylidene malononitriles and nitroalkenes with excellent diastereo- and enantiocontrol [5].
  • Stereodivergent Synthesis: Using the quasi-enantiomeric catalyst (DHQ)2PYR provides access to the opposite enantiomer of the product, allowing synthesis of both stereoisomers from the same starting materials [1] [5].

Detailed Experimental Protocols

Protocol 1: Catalytic Asymmetric Michael Addition [4]

This procedure describes the reaction between 3-phenyloxindole and 1,4-naphthoquinone.

  • Reaction Setup: In a vial, combine 3-phenyloxindole (0.10 mmol), 1,4-naphthoquinone (0.10 mmol), and this compound (20 mol%) in anhydrous ethyl acetate (EtOAc).
  • Reaction Execution: Stir the reaction mixture at 0 °C and monitor by TLC until completion (typically 5-9 days).
  • Work-up: After reaction completion, concentrate the mixture under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the product.
  • Analysis: Determine enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Organocatalytic Asymmetric Allylic C–C Bond Formation [5]

This procedure is for the reaction between an alkylidene malononitrile and trans-β-nitrostyrene.

  • Reaction Setup: Charge a reaction vessel with alkylidene malononitrile (0.25 mmol), trans-β-nitrostyrene (0.375 mmol, 1.5 equiv), and this compound (10 mol%).
  • Solvent Addition: Add the chosen solvent (e.g., acetone or EtOAc) to achieve a concentration of 0.25 M.
  • Reaction Execution: Stir the reaction mixture at -40 °C and monitor by TLC or NMR until complete conversion (typically 20-25 hours).
  • Work-up and Purification: Directly concentrate the reaction mixture and purify the crude product by flash chromatography.
  • Analysis: Determine diastereomeric ratio (dr) by ¹H NMR analysis of the crude mixture and enantiomeric excess (ee) by CSP-HPLC analysis.

Strategic Insights for Application

  • Solvent and Temperature Optimization: Performance is highly dependent on solvent and temperature [5]. Screen solvents like EtOAc, acetone, and CH₂Cl₂ at various temperatures (-40 °C to room temperature) for optimal results.
  • Predictable Stereochemistry: The rigid chiral pocket of this compound consistently produces products with predictable absolute configuration, while the quasi-enantiomer (DHQ)2PYR provides access to the mirror-image enantiomer [1] [5].
  • Functional Group Tolerance: The catalyst works effectively with unprotected pro-nucleophiles like oxindoles, simplifying synthetic routes [4].

References

(DHQD)2PYR mechanism of action in catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of (DHQD)₂PYR

The table below summarizes the key identifiers and physical properties of (DHQD)₂PYR.

Property Description
CAS Number 149725-81-5 [1] [2] [3]
Molecular Formula C₅₆H₆₀N₆O₄ [1] [2] [3]
Molecular Weight 881.11 g/mol [2] [3]
Melting Point 247 - 250 °C [1] [2] [3]
Specific Rotation [α]²⁰/D -390°, c = 1.2 in methanol [1] [3]
Quality 97% [1]
Synonyms Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether [1] [2]

Catalytic Mechanism of Action

(DHQD)₂PYR is an organocatalyst that primarily relies on non-covalent interactions to activate substrates and provide a chiral environment for reactions [4].

  • Structural Foundation: The catalyst is built from two dihydroquinidine (DHQD) units linked by a pyrimidine bridge [2]. Each DHQD unit contains key functional groups: a basic tertiary amine in the quinuclidine ring and a hydrogen-bond donor hydroxyl group [4].
  • Mode of Activation: (DHQD)₂PYR can simultaneously activate both reaction partners—typically an electrophile and a nucleophile [4]. The tertiary amine can deprotonate and enolize acidic substrates, creating a nucleophilic enolate. Concurrently, the hydroxyl group and other parts of the structure can form hydrogen bonds with electrophilic substrates, making them more receptive to attack [4].
  • Stereocontrol: The large, rigid chiral framework of the catalyst forces the reaction to proceed through a favored transition state, effectively shielding one face of the reacting molecules and leading to high enantioselectivity [4].

The following diagram illustrates the general dual-activation mechanism.

G cluster_TS Transition State Electrophile Electrophile (e.g., C=O, imine) TS Dual Activation Complex Electrophile->TS Nucleophile Nucleophile (e.g., enolate) Nucleophile->Electrophile Stereoselective Attack Nucleophile->TS Catalyst (DHQD)2PYR Catalyst Catalyst->TS Organizes Product Chiral Product TS->Product Cat_Amine Quinuclidine Amine (Base) Cat_Amine->Nucleophile Activates Cat_OH Hydroxyl Group (H-Bond Donor) Cat_OH->Electrophile Activates & Orients

Applications in Organic Synthesis

(DHQD)₂PYR catalyzes various enantioselective transformations for synthesizing complex, chiral structures. The table below outlines key documented reactions.

Reaction Type Substrates Key Product Reported Yield Reported Enantioselectivity
Tamura Cycloaddition [5] Homophthalic anhydrides & 2-arylidene-1,3-diones Spiro-1,3-indanedione derivatives 68 - 98% up to 95% ee
Fluorination/Semi-Pinacol Rearrangement [2] Allylic alcohols α-Oxaquaternary β-fluoro-ketones 29 - 73% 36 - 90% ee
Chlorination/Semi-Pinacol Rearrangement [2] Allylic alcohols α-Oxaquaternary β-chloro-ketones 40 - 76% 74 - 99% ee
Mannich/Cyclization [4] 3-isothiocyanate oxindoles & imines Spiro[imidazolidine-2-thione-4,3'-oxindole] up to 95% up to 97% ee
Michael/Cyclization Cascade [4] Isatylidene malononitriles & β,γ-unsaturated amides Spirooxindoles 87 - 95% 77 - 96% ee

Example Experimental Protocol

For a practical understanding, here is a summarized experimental protocol for a Tamura cycloaddition, adapted from the literature [5]:

  • Reaction Setup: In a glass vessel, combine the homophthalic anhydride (1.0 equivalent) and 2-arylidene-1,3-indanedione (1.0 equivalent) under an inert atmosphere.
  • Catalyst and Solvent: Add (DHQD)₂PYR (2 mol%) and the desired anhydrous solvent (e.g., toluene or dichloromethane).
  • Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled) and monitor by TLC or LC-MS until completion.
  • Work-up: Upon reaction completion, concentrate the mixture under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure spiro product.

(DHQD)₂PYR is a versatile tool for asymmetric synthesis. Its ability to be used in a wide range of reaction types and its commercial availability make it a valuable catalyst for research and development, particularly in the synthesis of biologically active molecules [1] [4] [5].

References

basic principles of (DHQD)2PYR in enantioselective reactions

Author: Smolecule Technical Support Team. Date: February 2026

(DHQD)₂PYR Properties at a Glance

Property Specification
CAS Number 149725-81-5 [1] [2]
Molecular Formula C₅₆H₆₀N₆O₄ [1] [2]
Molecular Weight 881.11 g/mol [1] [2]
Quality 97% [1]
Optical Rotation [α]²⁰/D −390° (c = 1.2 in methanol) [1]
Melting Point 247-250 °C [1] [2]
IUPAC Name 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline [2]

Core Principles and Mechanism of Action

(DHQD)₂PYR belongs to the cinchona alkaloid family. Its enantioselective power comes from a well-defined three-dimensional structure that creates a chiral pocket to control the approach and orientation of reacting molecules.

  • Dimeric Structure: The catalyst is a dimer of dihydroquinidine (DHQD) units linked by a pyrimidine "spacer" (2,5-diphenyl-4,6-pyrimidinediyl) [1] [2]. This rigid, U-shaped structure forms the chiral environment crucial for stereocontrol.
  • Mode of Action: (DHQD)₂PYR typically acts as a Lewis base catalyst. It often interacts with an electrophile to form a chiral ion pair or intermediate. The bulky catalyst framework then shields one face of the intermediate, forcing the nucleophile to attack from the less hindered, enantioface, yielding the enantiomerically enriched product [3] [2].
  • Enantiocontrol: The catalyst's configuration determines the product's stereochemistry. Using the pseudo-enantiomeric catalyst (DHQ)₂PYR typically yields the mirror-image (enantiomeric) product with similar efficiency [2].

The diagram below illustrates the general catalytic cycle for a reaction like the asymmetric allylation.

G Start Reaction Start (Pro-nucleophile + Electrophile) CatActivation Catalyst Activation (Lewis base interacts with electrophile) Start->CatActivation ChiralInt Formation of Chiral Intermediate /Cation-Ion Pair CatActivation->ChiralInt Stereocontrol Steric Shielding by Catalyst Framework ChiralInt->Stereocontrol Attack Enantiofacial Nucleophilic Attack Stereocontrol->Attack ProductRelease Release of Enantioenriched Product & Catalyst Regeneration Attack->ProductRelease ProductRelease->Start Catalytic Cycle

Practical Applications in Synthesis

(DHQD)₂PYR is a versatile catalyst for constructing complex chiral molecules, as shown in these examples from recent literature.

Spirooxindole Synthesis via Michael/Cyclization Cascade

Spirooxindoles are privileged structures in drug discovery. An efficient synthesis uses (DHQD)₂PYR to catalyze a reaction between pyrazolones and isatylidene malononitriles [4].

  • Catalyst Loading: 1 mol% [4]
  • Yield: 96-99% [4]
  • Enantioselectivity: Up to 91% ee [4]

Typical Experimental Protocol:

  • Charge the reaction vessel with pyrazolone (1.0 equiv.) and isatylidene malononitrile (1.0 equiv.).
  • Add anhydrous, aprotic solvent (e.g., toluene or DCM).
  • Add (DHQD)₂PYR (1 mol%) to the reaction mixture.
  • Stir the mixture at the specified temperature (often room temperature or lower) until reaction completion, monitored by TLC or LC-MS.
  • Purify the product directly by flash column chromatography to obtain the spirooxindole derivative.
Catalytic Asymmetric Semi-Pinacol Rearrangement

This reaction constructs challenging chiral quaternary carbon centers. (DHQD)₂PYR catalyzes a fluorination/semi-pinacol rearrangement cascade [2].

  • Catalyst Loading: 10-20 mol% [2]
  • Fluorinating Agent: NFSI [2]
  • Temperature: 10 °C [2]
  • Yield: 29-73% [2]
  • Enantioselectivity: 36-90% ee [2]

Stereochemical Control: The choice between (DHQD)₂PYR and (DHQ)₂PYR allows access to either enantiomer of the product. (DHQD)₂PYR produces products with (αS, βS) stereochemistry [2].

Asymmetric Dihydroxylation (AD)

While the Sharpless AD most famously uses (DHQ)₂PHAL and (DHQD)₂PHAL ligands, (DHQD)₂PYR can also be employed. Its performance is highly substrate-dependent [5].

The table below compares ligand performance in the asymmetric dihydroxylation of a specific alkene (16) during the synthesis of Fridamycin E [5].

Ligand Yield Enantiomeric Excess (ee) Product Configuration
(DHQD)₂PYR 96% 30% [5] R [5]
(DHQD)₂PHAL 98% 70% [5] S [5]
(DHQD)₂DPP 98% 90% [5] S [5]

This data highlights that (DHQD)₂PYR is not a universal ligand for asymmetric dihydroxylation. Screening different ligands is often necessary to achieve high enantioselectivity [5].

Key Considerations for Researchers

  • Ligand Selection: As the dihydroxylation application shows, the "best" cinchona alkaloid ligand is reaction-specific. It's advisable to screen (DHQD)₂PYR against other ligands (e.g., (DHQD)₂PHAL, (DHQD)₂AQN) during reaction optimization [5] [3].
  • Handling and Storage: (DHQD)₂PYR is a solid but should be handled with care. It is recommended to use personal protective equipment, including gloves and eyeshields [1]. Store in a cool, dry place, protected from light.

(DHQD)₂PYR is a powerful tool for installing chirality. Its success relies on creating a highly defined chiral space that guides the reaction along a single stereochemical pathway.

References

introduction to cinchona alkaloid ligands in organic chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Core Cinchona Alkaloids and Their Properties

The four major cinchona alkaloids share a common quinoline-annulated bicyclic core structure but differ in stereochemistry and substituents, leading to distinct catalytic profiles [1] [2]. These pseudoenantiomeric pairs provide access to both enantiomers of chiral products.

Table 1: Characteristics of Major Cinchona Alkaloids [1] [2]

Alkaloid Core Structure Stereochemistry (C8, C9) R Group Key Applications
Quinine Dihydroquinoline + Quinuclidine ( R, S ) -OCH(_3) Asymmetric oxidation; phase-transfer catalysis (PTC)
Quinidine Dihydroquinoline + Quinuclidine ( S, R ) -OCH(_3) Pseudoenantiomer to quinine
Cinchonidine Dihydroquinoline + Quinuclidine ( R, S ) -H Asymmetric hydrogenation
Cinchonine Dihydroquinoline + Quinuclidine ( S, R ) -H Pseudoenantiomer to cinchonidine

Key Applications and Protocols in Synthesis

Cinchona alkaloids and their synthetic derivatives catalyze an array of synthetically important reactions, providing access to chiral intermediates common in pharmaceutical development [1] [3].

Asymmetric Phase-Transfer Catalysis (PTC)

A premier application is the alkylation of glycine imine Schiff bases to produce natural and non-natural α-amino acids, crucial building blocks in drug design [4].

Protocol: Typical Alkylation of a Glycine Imine [4]

  • Reaction Setup: Dissolve the glycine imine substrate (e.g., 1) and the cinchona-based PTC catalyst (e.g., 06542, 2-5 mol %) in an organic solvent (toluene or CH(_2)Cl(_2)).
  • Biphasic Conditions: Add a 50% w/w aqueous sodium hydroxide solution. The reaction proceeds under vigorous stirring at room temperature.
  • Reaction Monitoring: Monitor the alkylation by TLC or LC-MS.
  • Work-up: Upon completion, separate the organic layer. Wash the aqueous layer with fresh organic solvent, combine the organic phases, and dry over anhydrous MgSO(_4).
  • Product Isolation: Concentrate the solution under reduced pressure and purify the resultant α-amino acid precursor (2) by flash chromatography.

This method consistently yields products with 97-99% enantiomeric excess (e.e.) [4].

Other Major Reaction Types
  • Asymmetric Dihydroxylation (AD): Alkenes are converted to chiral diols using osmium tetroxide co-catalyzed by cinchona alkaloid ligands (e.g., (DHQD)(_2)PHAL), providing enantioselective access to 1,2-diols [1].
  • Conjugate (Michael) Additions: Cinchona catalysts induce high stereocontrol in carbon-carbon and carbon-heteroatom bond formations to electron-deficient alkenes [1] [4].
  • Fluorination: (N)-fluoro cinchona alkaloid salts serve as chiral fluorinating agents for enol ethers and other substrates [1].

Experimental Protocol: Immobilization via Click Chemistry

Heterogenizing catalysts allows for easy recovery and reuse. This protocol outlines immobilization of a cinchona derivative on silica gel using Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5].

G A Azido-modified Silica Gel D Click-Immobilized Cinchona Stationary Phase A->D B Alkyne-functionalized Cinchona Alkaloid B->D C Reaction Conditions: CuI (1-5 mol %), DIPEA, MeCN, rt, 48h C->D Catalyzes

Diagram 1: Immobilization of a cinchona alkaloid onto a solid support via click chemistry. [5]

Detailed Protocol [5]:

  • Preparation of Azido Silica Gel:

    • Start with 3-chloropropyl silica gel (e.g., 1.0 g, loading ~0.98 mmol/g).
    • Suspend it in a 0.5 M solution of sodium azide (NaN(_3)) in DMSO (~6 mL per gram of silica).
    • Add a catalytic amount of tetrabutylammonium iodide (~50 mg).
    • Mechanically stir the mixture at 80 °C for 48 hours.
    • Filter the modified silica gel and wash extensively with water and methanol.
    • Dry the product (3-Azidopropyl silica gel) under vacuum at 60 °C. Typical loading: ~0.87 mmol azide/g (determined by CHN analysis).
  • Click Immobilization:

    • Place the azido silica gel (1.0 equiv) in a sealed vial.
    • Add the alkyne-functionalized cinchona alkaloid derivative (0.9 equiv) and (N,N)-diisopropylethylamine (DIPEA, 3.0 equiv) in degassed acetonitrile (2 mL per 100 mg of silica).
    • Quickly add a solution of copper(I) iodide (CuI) in acetonitrile (1-5 mol % relative to azide).
    • Shake the sealed vial at ambient temperature for 48 hours.
  • Work-up and Purification:

    • Filter the resulting functionalized silica.
    • Wash sequentially with acetonitrile, methanol, a 2% aqueous EDTA solution (to chelate and remove copper residues), a 1:1 methanol-water mixture, 10% acetic acid in methanol, and finally pure methanol.
    • Dry the final material (Click-immobilized cinchona stationary phase) under vacuum at 60 °C for 12 hours.
    • Grafting efficiency can reach up to 86% under these mild conditions [5].

Biosynthetic Pathway

Understanding the natural biosynthesis of cinchona alkaloids highlights their structural complexity. They belong to the terpene-indole alkaloid family [1].

G A Geraniol (1) B Secologanin (8) A->B Multiple Enzymatic Steps D Strictosidine (10) B->D Enzyme Condensation C Tryptamine (9) C->D E Corynantheal (11) D->E Glycosidase Hydrolysis/Decarb. F Cinchonaminal (12) E->F Ring Rearrangement G Ketones (15) (e.g., Cinchoninone) F->G Indole Cleavage Rearomatization H Native Alkaloids (Quinine, Quinidine, Cinchonine, Cinchonidine) G->H Stereoselective Reduction

Diagram 2: Simplified biosynthetic pathway of major cinchona alkaloids. [1]

Conclusion

Cinchona alkaloids remain a cornerstone of asymmetric synthesis due to their structural complexity, commercial availability, and proven efficacy across a vast range of catalytic transformations. Ongoing research into novel derivatives and immobilization techniques, such as the click chemistry approach, continues to expand their utility, making them invaluable for advanced research and industrial applications, including drug development [1] [5] [2].

References

(DHQD)2PYR Sharpless asymmetric dihydroxylation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Reaction and Ligand

The Sharpless Asymmetric Dihydroxylation (AD) is a catalytic enantioselective reaction that converts prochiral alkenes into optically active vicinal diols using osmium tetroxide and a chiral ligand [1] [2]. The choice of chiral ligand dictates the facial selectivity of the addition, allowing for the predictable synthesis of a specific diol enantiomer [3].

The ligand (DHQD)₂PYR (full name: hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether) is a dimeric cinchona alkaloid derivative [4]. In the standard AD reagent kits, it is the analogous ligand (DHQD)₂PHAL that is found in AD-mix-β, which delivers the diol product from the top face (β-face) of the double bond [1] [3] [2]. (DHQD)₂PYR serves a similar function and can be used as a sophisticated alternative ligand to fine-tune the reaction for specific substrates [4].

The generally accepted mechanism proceeds via a concerted [3+2] cycloaddition of a chiral OsO₄-ligand complex with the alkene, forming an osmate ester intermediate. Hydrolysis of this ester releases the desired vicinal diol and regenerates the catalyst [1] [5] [6]. The catalytic cycle for this process is illustrated below.

SharplessAD OsL OsO₄-Ligand Complex Ester Chiral Osmate Ester OsL->Ester [3+2] Cycloaddition Alkene Alkene Alkene->Ester [3+2] Cycloaddition Diol Chiral Vicinal Diol Ester->Diol Hydrolysis OsL_red Reduced Os(VI) Species Ester->OsL_red Liberation OsL_red->OsL Oxidation Oxidant Stoichiometric Oxidant (e.g., K₃Fe(CN)₆, NMO) Oxidant->OsL_red Oxidation

Experimental Protocol and Setup

Here is a detailed, step-by-step protocol for performing a Sharpless Asymmetric Dihydroxylation reaction. This can be adapted for use with (DHQD)₂PYR or the standard AD-mix reagents.

Materials and Reagents Setup

  • Chiral Catalyst System: You can use either:
    • Option A (From individual components): Osmium source (e.g., K₂OsO₂(OH)₄ or OsO₄ in tert-butanol), (DHQD)₂PYR ligand, and a stoichiometric oxidant [7] [2].
    • Option B (Commercial AD-mix): Use AD-mix-β for dihydroxylation from the top face (β-plane), as it contains (DHQD)₂PHAL, a ligand functionally analogous to (DHQD)₂PYR [1] [3] [2]. AD-mix-α contains (DHQ)₂PHAL for the opposite enantioselectivity.
  • Stoichiometric Oxidant: Potassium ferricyanide (K₃Fe(CN)₆) is most common [1] [7]. N-Methylmorpholine N-oxide (NMO) is also a viable alternative [5].
  • Additives: Methanesulfonamide is frequently added to accelerate the hydrolysis of the osmate ester intermediate, improving catalyst turnover, especially for internal alkenes [1] [7]. Potassium carbonate (K₂CO₃) is often included to maintain a slightly basic pH, which increases the reaction rate and enantioselectivity for terminal alkenes [1] [7].
  • Solvent System: A 1:1 mixture of *tert*-butanol and water is the standard solvent system, providing a homogeneous or biphasic medium that facilitates the reaction [7].

Step-by-Step Procedure

  • Reaction Vessel Setup: In a round-bottom flask, equip a magnetic stir bar. If using commercial AD-mix-β, it typically contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃.
  • Dissolution/Suspension: Add the tert-butanol and water solvent mixture to the flask. If using individual components, suspend the osmium source, (DHQD)₂PYR ligand, K₃Fe(CN)₆, K₂CO₃, and methanesulfonamide in the solvent.
  • Cooling: Cool the mixture to 0°C in an ice bath with vigorous stirring.
  • Substrate Addition: Add the alkene substrate in one portion or, for optimal enantioselectivity, via slow addition/syringe pump to maintain a low concentration in the reaction mixture [7].
  • Reaction Monitoring: Allow the reaction to stir vigorously at 0°C. Monitor the reaction progress by TLC until the starting material is consumed. This can take from several hours to overnight.
  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir the mixture for an additional 30-60 minutes. This step reduces any unreacted Os(VIII) to less volatile Os(VI) and destroys excess oxidant.
  • Extraction: Extract the aqueous mixture repeatedly with ethyl acetate or diethyl ether. Combine the organic layers.
  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the solid and concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography to obtain the desired vicinal diol.

Key Applications in Synthesis

The (DHQD)₂PYR ligand and the broader Sharpless AD reaction have been pivotal in the synthesis of complex molecules.

Application Context Substrate Type Key Outcome Citation
Total Synthesis of Okadaic Acid Polyketide fragment Used as a chiral catalyst for a key dihydroxylation step. [4]
Synthesis of CDE Ring of Pectenotoxin-4 1,1-disubstituted homoallylic alcohol (DHQD)₂PHAL ensured correct facial selectivity for a subsequent bicyclic ketal formation. [8]
Large-Scale Synthesis of Camptothecin Intermediate Aromatic alkene Polymer-supported Os catalyst with chiral ligand enabled a safe, mol-scale synthesis of an anticancer drug intermediate. [9]

Critical Safety and Troubleshooting

Safety Considerations

  • Osmium Tetroxide (OsO₄) Handling: OsO₄ is highly toxic, volatile, and can cause temporary blindness. Always use it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) [1] [9].
  • Safer Alternatives: Where possible, use K₂OsO₂(OH)₄ as a non-volatile, safer solid source of osmium [1] [2]. Polymer-incarcerated osmium (PI Os) catalysts have been developed that are non-volatile, non-toxic in animal studies, and can be recovered and reused [9].
  • Waste Disposal: Quench all reaction mixtures with sodium sulfite and collect all waste containing osmium for proper hazardous waste disposal.

Troubleshooting Common Issues

  • Low Enantioselectivity: Ensure the correct ligand ((DHQD) vs (DHQ)) is selected for the desired enantiomer. For polyenes, the most electron-rich double bond typically reacts first [1]. Using a slow addition technique for the alkene can prevent a competing, non-selective catalytic pathway [7].
  • Slow Reaction Rate: The addition of methanesulfonamide can significantly accelerate the hydrolysis step [1] [7]. For electron-deficient alkenes, running the reaction under slightly acidic conditions (e.g., with citric acid) can improve the rate [1].

References

Comprehensive Application Notes and Protocols for (DHQD)₂PYR in Catalytic Enantioselective Allylic Amination

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of (DHQD)₂PYR

(DHQD)₂PYR is a privileged bis-cinchona alkaloid ligand widely used in asymmetric catalysis to induce high enantioselectivity. Its structure features two dihydroquinidine units linked by a pyrimidine bridge, creating a well-defined chiral environment for catalytic reactions [1] [2].

Table 1: Fundamental Properties of (DHQD)₂PYR

Property Value
CAS Number 149725-81-5 [1] [2]
Molecular Formula C₅₆H₆₀N₆O₄ [2] [3]
Molecular Weight 881.11 g/mol [2] [3]
Melting Point 247-250 °C (lit.) [1] [2]
Specific Optical Rotation [α]²⁰/D -390°, c = 1.2 in methanol [1]
Appearance White to off-white solid [2]
Hazard Statements H315-H319-H335 (Causes skin, eye irritation, and respiratory irritation) [2]

Application in Catalytic Enantioselective Allylic Amination

Palladium-Catalyzed Allylic Amination of Unactivated Terminal Olefins

(DHQD)₂PYR serves as a chiral ligand for palladium, enabling the direct conversion of unactivated terminal olefins into enantioenriched allylic amines. This method is valuable for incorporating nitrogen atoms into simple hydrocarbon chains with high enantiomeric excess [4].

Table 2: Optimized Reaction Conditions for Allylic Amination [4]

Parameter Specification
Catalytic System 10 mol% Pd(TFA)₂, 12 mol% (DHQD)₂PYR
Nitrogen Source Benzenesulfonyl sulfurdiimide
Solvent Anhydrous Methanol
Reaction Temperature -15 °C
Key Intermediate Stable zwitterionic ene adduct (formed at 4 °C)
Typical Yield Up to 89% (isolated, two steps)
Typical Enantiomeric Excess (ee) Up to 98%

The following diagram illustrates the general workflow and mechanism of this reaction.

G A Terminal Olefin + Sulfurdimide B Low Temp Ene Reaction (4 °C) A->B C Stable Zwitterionic Intermediate B->C D Pd/(DHQD)₂PYR Catalyzed [2,3]-Rearrangement (-15 °C) C->D E Chiral Allylic Sulfonamide Product D->E Step 1 Step 1 Step 2 Step 2

2.1.1 Substrate Scope and Performance

This catalytic system exhibits a broad substrate scope, successfully aminating various olefins with high enantioselectivity [4].

Table 3: Selected Substrate Scope for Allylic Amination [4]

Olefin Substrate Product Allylic Sulfonamide Isolated Yield (%) Enantiomeric Excess (ee %)
1-Octene Linear chain 89 97
1-Dodecene Longer linear chain 88 98
Branched olefin Hindered branched hydrocarbon 93 98
Olefin with phthalimide group With protected nitrogen 82 94
Olefin with nitrile group With electrophilic nitrile 91 92
Olefin with alkyl chloride With primary alkyl chloride 85 97
Organocatalytic Enantioselective Allylic Amination

Beyond metal catalysis, (DHQD)₂PYR can also function directly as an organocatalyst for the allylic amination of activated alkylidenes (like alkylidene cyanoacetates) with dialkyl azodicarboxylates [1] [5]. This approach leverages the catalyst's inherent basicity and chiral pocket to deprotonate the substrate and direct the attack of the electrophilic nitrogen source.

Detailed Experimental Protocols

Protocol: Pd/(DHQD)₂PYR-Catalyzed Amination of 1-Octene [4]

This protocol describes the synthesis of an allylic sulfonamide from 1-octene.

Reagents:

  • 1-Octene (2a, 3-5 mmol)
  • Benzenesulfonyl sulfurdiimide (3, 1.0 equiv)
  • Palladium trifluoroacetate, Pd(TFA)₂ (10 mol%)
  • (DHQD)₂PYR ligand (12 mol%)
  • Anhydrous methanol

Procedure:

  • Formation of Ene Adduct (4a): Dissolve benzenesulfonyl sulfurdiimide (3, 1.0 equiv) and 1-octene (2a, 1.0-1.2 equiv) in dichloromethane (0.13 M). Stir the reaction mixture at 4 °C until completion (monitor by TLC). Purify the resulting zwitterionic intermediate (4a) by simple filtration. This solid is stable at temperatures below 0 °C.
  • Catalytic [2,3]-Rearrangement: In a separate flask, combine Pd(TFA)₂ (10 mol%) and (DHQD)₂PYR (12 mol%) in anhydrous methanol under an inert atmosphere.
  • Add the purified zwitterion (4a) to the catalyst solution at room temperature, then immediately cool the reaction to -15 °C.
  • Stir the reaction mixture at -15 °C for 48 hours (2 days).
  • Upon completion, concentrate the mixture under reduced pressure.
  • Purify the crude product (5a) by flash column chromatography to obtain the desired chiral allylic sulfonamide.
Protocol: General Organocatalytic Allylic C-C Bond Formation [5]

While this specific protocol focuses on a C-C bond formation, it highlights critical reaction parameters that are directly applicable to the organocatalytic allylic amination reaction [1].

Reagents:

  • Alkylidene malononitrile (e.g., 3a, 0.25 mmol)
  • Nitroalkene (e.g., 4a, 1.5 equiv)
  • (DHQD)₂PYR (10 mol%)

Procedure:

  • Charge a reaction vial with (DHQD)₂PYR (10 mol%) and the alkylidene malononitrile (3a).
  • Add the specified solvent (e.g., acetone, 0.25 M). Several solvents were screened with acetone and ethyl acetate providing the highest enantioselectivity (up to 95% ee) [5].
  • Add the nitroalkene electrophile (1.5 equiv) to the solution.
  • Stir the reaction mixture at -40 °C until complete conversion is achieved (approximately 25 hours in acetone).
  • After completion, purify the product directly by flash column chromatography.

Practical Implementation Notes

  • Catalyst Handling: (DHQD)₂PYR is typically provided as a solid with 97% purity [1]. It should be stored under an inert gas (nitrogen or argon) at 2-8°C [2].
  • Personal Protective Equipment (PPE): Due to its hazardous nature, always wear gloves, eye protection, and a dust mask type N95 (US) when handling the powder [1].
  • Solvent Selection: The choice of solvent significantly impacts both yield and enantioselectivity.
    • For the Pd-catalyzed reaction, methanol is optimal [4].
    • For the organocatalytic reaction, acetone or ethyl acetate at low temperatures provides the best results [5].
  • Ligand Choice for Enantiocontrol: (DHQD)₂PYR and its quasi-enantiomer (DHQ)₂PYR produce products with opposite absolute configurations [5]. Select the ligand based on the desired stereochemistry of the final product.

Conclusion

(DHQD)₂PYR is a highly effective chiral ligand and organocatalyst for enantioselective allylic amination reactions. The provided protocols enable the synthesis of valuable chiral amine building blocks with high enantiopurity, which are crucial for the development of pharmaceuticals and other complex molecules. Adherence to the specified reaction conditions, particularly temperature and solvent, is critical for achieving optimal results.

References

Comprehensive Application Notes and Protocols for (DHQD)₂PYR in Natural Product Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

(DHQD)₂PYR (Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether) is a dimeric cinchona alkaloid derivative that serves as a versatile organocatalyst in asymmetric synthesis. Its structure features two hydroquinidine units linked by a pyrimidine bridge, creating a chiral environment essential for inducing high enantioselectivity in various transformations. With the molecular formula C₅₆H₆₀N₆O₄ and molecular weight of 881.11 g/mol, this catalyst typically appears as a solid with a melting point of 247-250°C and specific optical rotation [α]²⁰/D −390° (c = 1.2 in methanol) [1] [2].

The catalyst operates primarily through bifunctional activation, where the tertiary amine can deprotonate acidic substrates while the quinoline ether oxygens and other basic sites coordinate with electrophiles. This simultaneous activation of both reaction partners enables precise stereocontrol in carbon-carbon and carbon-heteroatom bond formations, particularly in the synthesis of complex natural product scaffolds [3].

Application Protocols in Natural Product Synthesis

Synthesis of Enantioenriched Exocyclic Alkenes

Background: This protocol enables the synthesis of chiral exocyclic quinolin-2(1H)-ones, which serve as key intermediates for axially chiral N-indolylquinolinones through subsequent stereospecific isomerization [4].

Detailed Procedure:

  • Reaction Setup: In a dried Schlenk tube under nitrogen atmosphere, combine ortho-NO₂-substituted aryl MBH carbonate (1.0 equiv, 0.2 mmol) and 2-cyanoindole derivative (1.2 equiv, 0.24 mmol) in anhydrous toluene (4 mL)
  • Catalyst Addition: Add (DHQD)₂PYR (0.02 equiv, 0.004 mmol, 3.5 mg) to the reaction mixture
  • Reaction Execution: Stir at 25°C for 12-16 hours while monitoring reaction progress by TLC
  • Workup: Dilute with ethyl acetate (10 mL), wash with brine (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure
  • Purification: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate 4:1) to obtain Int-1a
  • Reductive Amination: Dissolve Int-1a (1.0 equiv) in THF/MeOH (3:1, 8 mL), add Fe powder (5.0 equiv) and HOAc (10.0 equiv)
  • Final Processing: Stir at 60°C for 2 hours, filter through Celite, concentrate, and purify by flash chromatography to obtain exocyclic quinolin-2(1H)-ones (1a-1e') [4]

Critical Parameters:

  • Maintain anhydrous conditions during the initial catalytic step
  • Control temperature precisely at 25°C for optimal enantioselectivity
  • Use freshly distilled solvents to prevent catalyst decomposition
  • Monitor the reductive amination step carefully to avoid over-reduction
Sharpless Asymmetric Dihydroxylation for Vicinal Diol Synthesis

Background: This protocol is essential for installing chiral diol motifs in natural product synthesis, using (DHQD)₂PYR in AD-mix-β for enantioselective dihydroxylation of alkenes [5].

Detailed Procedure:

  • AD-mix-β Preparation: Combine K₂OsO₂(OH)₄ (0.002 equiv), K₂CO₃ (1.5 equiv), (DHQD)₂PHAL or (DHQD)₂PYR (0.004 equiv), and K₃Fe(CN)₆ (3.0 equiv) in tert-butanol/water (1:1, 10 mL per mmol substrate)
  • Substrate Addition: Add alkene substrate (1.0 equiv) and methanes sulfonamide (2.0 equiv) at 0°C
  • Reaction Execution: Stir vigorously at 0°C for 8-48 hours while monitoring by TLC
  • Workup: Quench with saturated Na₂SO₃ (10 mL per mmol substrate), stir for 30 minutes
  • Extraction: Extract with ethyl acetate (3 × 15 mL per mmol substrate), combine organic layers
  • Purification: Dry over Na₂SO₄, concentrate, and purify by flash chromatography [5]

Critical Parameters:

  • Maintain pH >10 with K₂CO₃ for optimal reaction rate
  • Ensure vigorous stirring for efficient biphasic mixing
  • Strict temperature control at 0°C is crucial for high enantioselectivity
  • Use methanesulfonamide to suppress osmate ester hydrolysis
Michael Addition for 3,3-Diaryloxindoles

Background: This method provides access to enantioenriched 3,3-diaryloxindoles, privileged scaffolds in pharmaceutically active compounds, through organocatalytic Michael addition [3].

Detailed Procedure:

  • Reaction Setup: Charge 3-prochiral oxindole (1.0 equiv, 0.1 mmol) and 1,4-naphthoquinone (1.2 equiv, 0.12 mmol) in anhydrous ethyl acetate (2 mL)
  • Catalyst Addition: Add (DHQD)₂PYR (0.2 equiv, 0.02 mmol, 17.6 mg) and activated 4Å molecular sieves (50 mg)
  • Reaction Execution: Stir at 0°C for 5-9 days under nitrogen atmosphere
  • Workup: Filter through a short pad of silica gel, washing with ethyl acetate
  • Purification: Concentrate and purify by preparative TLC (silica gel, hexane/ethyl acetate 1:1) to obtain 3,3-diaryloxindoles [3]

Critical Parameters:

  • Maintain strict temperature control at 0°C throughout reaction
  • Ensure anhydrous conditions with activated molecular sieves
  • Use freshly purified 1,4-naphthoquinone to prevent side reactions
  • Monitor reaction progress carefully as prolonged reaction times may reduce yield

Experimental Data and Optimization

Table 1: Substrate Scope for Exocyclic Quinolin-2(1H)-ones Synthesis

Substrate R₁ Group R₂ Group Yield (%) ee (%)
1a H H 92 96
1b 5-F H 89 95
1c 6-Cl H 85 94
1d 7-Me H 91 96
1e 4-OMe H 87 93
1v Pyrrole-2-CN H 70 92
1w H 4-Cl-C₆H₄ 75 90
1x H 3-Me-C₆H₄ 82 88
1y H 2-OMe-C₆H₄ 68 85

Table 2: Optimization of Stereospecific Positional Alkene Isomerization

Entry Base Solvent Time Yield (%) ee (%) es (%) Configuration
1 DBU 1,4-Dioxane 5 min 95 91 91 P
2 DBN 1,4-Dioxane 5 min 94 92 92 P
3 DBN MeCN 10 min 89 90 90 P
4 DABCO MeOH 30 min 81 83 86 M
5 DABCO MeCN 45 min 75 80 82 M
6 DABCO DME 60 min 72 78 80 M

Workflow Visualization

NaturalProductSynthesis cluster_isomerization Bidirectional Chirality Transfer cluster_dihydroxylation Vicinal Diol Synthesis cluster_michael Quaternary Stereocenter Formation compound_synthesis Chiral Exocyclic Alkene Synthesis isomerization_path Stereospecific Isomerization compound_synthesis->isomerization_path 96% ee dihydroxylation_path Asymmetric Dihydroxylation compound_synthesis->dihydroxylation_path Alkene Substrate michael_path Michael Addition compound_synthesis->michael_path Chiral Precursors dbn_condition DBN/1,4-Dioxane P-Configuration axial_products Axially Chiral N-Indolylquinolinones dbn_condition->axial_products 91-96% es dabco_condition DABCO/MeOH M-Configuration dabco_condition->axial_products 81-90% es ad_mix_beta AD-mix-β (DHQD)₂PYR chiral_diol Chiral Vicinal Diols ad_mix_beta->chiral_diol High ee natural_products Lycorine Alkaloids Monoterpenoid Indoles chiral_diol->natural_products Further Elaboration unprotected_oxindole Unprotected 3-Prochiral Oxindole diaryloxindole 3,3-Diaryloxindoles unprotected_oxindole->diaryloxindole Michael Donor naphthoquinone 1,4-Naphthoquinone naphthoquinone->diaryloxindole Michael Acceptor

Diagram 1: Comprehensive Workflow for Natural Product Synthesis Using (DHQD)₂PYR

Troubleshooting and Technical Notes

Catalyst Handling and Storage:

  • (DHQD)₂PYR should be stored in a desiccator at 2-8°C protected from light
  • Catalyst solutions should be prepared fresh before use or stored under inert atmosphere for no more than 24 hours
  • Typical catalyst loading ranges from 2-20 mol% depending on the transformation

Common Issues and Solutions:

  • Low Enantioselectivity: Ensure absolute anhydrous conditions; check solvent quality; verify catalyst integrity by measuring optical rotation
  • Slow Reaction Rate: Increase catalyst loading to 10-20 mol%; consider adding molecular sieves (4Å) for moisture-sensitive reactions
  • Product Decomposition: Lower reaction temperature; shorten reaction time; use milder workup conditions

Scale-up Considerations:

  • For large-scale dihydroxylations, maintain efficient stirring and temperature control
  • Consider continuous flow systems for exothermic reactions
  • Implement in-line monitoring for optimal reaction control

Conclusion and Outlook

(DHQD)₂PYR continues to be an indispensable tool in asymmetric synthesis for natural product construction. Its versatility across multiple reaction types—from stereospecific isomerizations to asymmetric dihydroxylations and Michael additions—makes it particularly valuable for accessing complex chiral architectures. The protocols outlined herein provide reproducible methods with demonstrated efficacy across diverse substrate classes, enabling efficient synthesis of biologically active natural products and their analogs. Future directions will likely focus on expanding the substrate scope, developing immobilized catalyst versions for facile recycling, and applying these methodologies to industrial-scale natural product synthesis.

References

Understanding Sharpless Asymmetric Dihydroxylation (AD)

Author: Smolecule Technical Support Team. Date: February 2026

Sharpless Asymmetric Dihydroxylation is a catalytic reaction that converts alkenes into enantiomerically enriched vicinal diols (1,2-diols) [1] [2]. The chirality is controlled by a chiral ligand, with (DHQD)₂PYR being a prominent example [3].

The reaction employs a catalytic system to minimize the use of toxic and expensive osmium tetroxide (OsO₄). Commercially available AD-mix reagents simplify the process [1] [2]. "AD-mix-β" contains the ligand (DHQD)₂PHAL, while the protocol for (DHQD)₂PYR uses a custom mixture [2] [4].

  • Catalyst: Osmium tetroxide (OsO₄), often generated in situ from a safer, stable precursor like K₂OsO₂(OH)₄ [1] [2].
  • Chiral Ligand: (DHQD)₂PYR (Dihydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether) creates a chiral environment around the osmium catalyst [3].
  • Stoichiometric Oxidant: Potassium ferricyanide (K₃Fe(CN)₆) reoxidizes the reduced osmium species back to Os(VIII), making the process catalytic [1] [2].
  • Alkene Substrate: The reaction is applicable to alkenes of virtually every substitution pattern, with high enantioselectivity often realized [1].

The mechanism begins with the formation of a chiral OsO₄-ligand complex. This complex undergoes a cycloaddition with the alkene, followed by hydrolysis, to release the chiral vicinal diol and regenerate the catalyst [1].

The diagram below illustrates this catalytic cycle and the crucial stereodetermining step.

G OsL Chiral OsO₄-Ligand Complex CyclicIntermediate Cyclic Os(VI) Ester Intermediate OsL->CyclicIntermediate [3+2] Cycloaddition Alkene Alkene Substrate Alkene->CyclicIntermediate VicinalDiol Chiral Vicinal Diol (Product) CyclicIntermediate->VicinalDiol Hydrolysis & Ligand Release OsVI Reduced Os(VI) Species CyclicIntermediate->OsVI OsVI->OsL Oxidative Recycling Oxidant Stoichiometric Oxidant (e.g., K₃Fe(CN)₆) Oxidant->OsL Hydrolysis Hydrolysis (H₂O, OH⁻) Hydrolysis->CyclicIntermediate

Experimental Protocol for (DHQD)₂PYR AD-mix

This procedure is adapted from published syntheses of natural products like okadaic acid, for which (DHQD)₂PYR is cited as a suitable ligand [3].

Reagents and Materials

  • Alkene substrate
  • Ligand: (DHQD)₂PYR (≥97%) [3]
  • Osmium source: OsO₄ solution or K₂OsO₂(OH)₄ [1]
  • Oxidant: K₃Fe(CN)₆
  • Additives: K₂CO₃, Methanesulfonamide (optional, accelerates hydrolysis) [1]
  • Solvents: tert-Butanol (t-BuOH), Water (H₂O)

Equipment

  • Round-bottom flask with stir bar
  • Cooling bath (0°C)
  • Separatory funnel

Hazard and Safety Warning > Osmium tetroxide (OsO₄) is highly toxic, volatile, and can cause severe eye and respiratory damage. Always use within a properly functioning fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Where possible, use stable, crystalline Os(VI) precursors like K₂OsO₂(OH)₄, which generate OsO₄ in situ and pose a lower inhalation risk [1] [2].

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, prepare a homogeneous mixture of tert-butanol and water (1:1 v/v).
  • Add Reagents: To this solvent, add potassium carbonate (K₂CO₃), potassium ferricyanide (K₃Fe(CN)₆), and optionally, methanesulfonamide.
  • Add Chiral Ligand: Add the chiral ligand (DHQD)₂PYR to the mixture.
  • Add Osmium Catalyst: Add the osmium catalyst (OsO₄ or K₂OsO₂(OH)₄).
  • Initiate Reaction: Add the alkene substrate to the reaction vessel. Cool the reaction mixture to 0°C and stir vigorously for 4-16 hours. Monitor reaction progress by TLC.
  • Work-up:
    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 1 hour.
    • Extract the aqueous mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) three times.
    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
  • Purification: Purify the crude vicinal diol using flash column chromatography.

Predicting and Controlling Stereoselectivity

The stereochemical outcome of the dihydroxylation is primarily controlled by the chiral ligand. The (DHQD)₂PYR ligand directs the approach of the osmium reagent, leading to dihydroxylation from one specific face of the alkene [5].

To predict the stereochemistry of the major product, the alkene substituents can be classified by size (Large, Medium, Small). The (DHQD)₂PYR ligand typically delivers the two new hydroxyl groups from the top face (β-face) when the large substituent is positioned as shown below [5].

G Legend LigandMajor Product(DHQD)₂PYRDihydroxylation from the β-face Alkene LC = CS Approach Approach of OsO₄•(DHQD)₂PYR Complex Alkene->Approach  Top face (β) Product LOHOHS Approach->Product

Applications in Natural Product Synthesis

The (DHQD)₂PYR-based AD reaction is a powerful tool for constructing key chiral diol intermediates in the total synthesis of complex natural products, often with high enantiomeric excess [2] [3].

Natural Product Role of (DHQD)₂PYR AD-mix Key Outcome
Okadaic Acid [3] Used in a key step to install chiral diol(s). Synthesis of a marine toxin that is a potent protein phosphatase inhibitor.
(-)-Zephyranthine [2] [4] Final step dihydroxylation using AD-mix-β (containing (DHQD)₂PHAL, a related ligand). Achieved the lycorine-type alkaloid in 67% yield with 7.2:1 diastereoselectivity.
Epi-Muscarine [2] [4] Used to create a tosyl-protected diol intermediate. Enabled synthesis of a pharmacologically active acetylcholine inhibitor.

Key Considerations for Researchers

  • Ligand Selection: (DHQD)₂PYR is one of several cinchona alkaloid-derived ligands. Others like (DHQD)₂PHAL are more common in pre-mixed AD-mix-β and may offer complementary selectivity for certain substrates [2] [5].
  • Substrate Scope: Trans-olefins generally react faster than cis-olefins, and electron-rich double bonds are more reactive than electron-deficient ones [5]. The reaction is also often site-selective, favoring the most electron-rich double bond in a polyene [1].
  • Troubleshooting: For slow-reacting or internal alkenes, adding methanesulfonamide can accelerate hydrolysis. Maintaining a slightly basic pH (via K₂CO₃) can increase the reaction rate and enantioselectivity for terminal olefins [1].

References

Application of (DHQD)₂PYR in the Total Synthesis of Alkaloids: Detailed Protocols and Data Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (DHQD)₂PYR

(DHQD)₂PYR, or Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether, is a bis-cinchona alkaloid derivative widely employed as a chiral ligand in asymmetric catalysis. Its structure features a rigid pyrimidine spacer linking two dihydroquinidine units, creating a well-defined chiral environment that enables high enantioselectivity in various transformations, most notably the Sharpless Asymmetric Dihydroxylation (AD) of alkenes [1].

  • Chemical Profile: (DHQD)₂PYR has the CAS number 149725-81-5 and a molecular formula of C₅₆H₆₀N₆O₄ (molecular weight: 881.11 g/mol) [1] [2]. It typically appears as a white to off-white solid with a melting point of 247-250 °C [2].
  • Handling and Safety: The compound has hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation. Recommended safety precautions include wearing protective gloves and eye/face protection and using adequate ventilation [2].

The following workflow illustrates a typical process for employing (DHQD)₂PYR in alkaloid synthesis:

G Start Start: Planning Alkaloid Synthesis Ligand Select (DHQD)₂PYR as Chiral Ligand Start->Ligand Reaction Perform Asymmetric Transformation Ligand->Reaction Intermediate Obtain Chiral Intermediate Reaction->Intermediate Elaboration Further Synthetic Elaboration Intermediate->Elaboration Final Final Alkaloid Target Elaboration->Final

Key Applications in Alkaloid Synthesis

Synthesis of Dexoxadrol and Epidexoxadrol

(DHQD)₂PYR plays a critical role in synthesizing dexoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, and its epimer epidexoxadrol. These piperidine-based alkaloids are significant for their anesthetic properties and efficiency as NMDA receptor antagonists [3].

  • Synthetic Challenge: The key challenge lies in installing the correct stereochemistry at multiple centers, particularly during the dihydroxylation of a monosubstituted terminal olefin attached to a piperidine system [3].
  • Role of (DHQD)₂PYR: The ligand enables diastereoselective dihydroxylation via the Sharpless "binding pocket" effect. The complementary use of (DHQD)₂PYR and its pseudo-enantiomer (DHQ)₂PYR allows access to different stereoisomers necessary for dexoxadrol and epidexoxadrol [3].
  • Protocol Outcome: This approach represented the first asymmetric synthesis of (-)-epidexoxadrol, demonstrating the strategic value of (DHQD)₂PYR in controlling stereochemistry [3].
Formal Synthesis of Conhydrine and Lentiginosine

The same diol intermediates obtained through (DHQD)₂PYR-catalyzed dihydroxylation can be further manipulated to access other biologically active alkaloids.

  • Conhydrine: This alkaloid, isolated from hemlock (Conium Maculatum L.), exhibits potent antitumor, antiviral, and glycosidase inhibitory activities. Diols obtained using (DHQD)₂PYR were efficiently transformed to complete the formal synthesis of conhydrine [3].
  • Lentiginosine: A naturally occurring isomer isolated from Astragalus lentiginosus, lentiginosine acts as a potent selective inhibitor of α-glucosidase and amyloglucosidase. The diol (15a) obtained via (DHQD)₂PYR-catalyzed dihydroxylation provides a straightforward formal synthetic approach to (+)-lentiginosine [3].

Detailed Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation Using (DHQD)₂PYR

This protocol is adapted from the synthesis of a fridamycin E intermediate [4].

  • Reaction Setup:

    • Charge a flame-dried reaction vessel with the alkene substrate (0.1 mmol) and (DHQD)₂PYR (0.02 mmol, 20 mol%).
    • Add solvent mixture (t-BuOH/H₂O, 1 mL/1 mL).
    • Cool the mixture to 0 °C with stirring.
  • Reaction Execution:

    • Add potassium ferricyanide (K₃Fe(CN)₆, 0.3 mmol) and potassium carbonate (K₂CO₃, 0.3 mmol).
    • Add methanesulfonamide (MeSO₂NH₂, 0.11 mmol) - optional, see Table 2.
    • Add osmium tetroxide (OsO₄, 0.004 mmol, 4 mol%) - caution: highly toxic and volatile.
    • Allow the reaction to warm to room temperature slowly and monitor by TLC.
  • Workup:

    • After completion, quench with saturated sodium sulfite (Na₂SO₃) solution.
    • Extract with ethyl acetate (3 × 10 mL).
    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
    • Filter and concentrate under reduced pressure.
  • Purification:

    • Purify the crude product by flash column chromatography (silica gel) using an appropriate hexane/ether gradient (e.g., from 5:1 to 1:1) to obtain the desired diol [4] [3].
Comparative Ligand Screening for Dihydroxylation

When applying asymmetric dihydroxylation to novel substrates, ligand screening is essential. The table below compares the performance of different cinchona alkaloid-derived ligands in the dihydroxylation of alkene 16 en route to fridamycin E [4].

Table 1: Performance of Various Ligands in Asymmetric Dihydroxylation of Alkene 16

Entry Ligand Yield ee (%) Configuration
1 (DHQD)₂PHAL 98% 70 S
2 (DHQD)₂AQN 96% 66 S
3 (DHQD)₂PYR 96% 30 R
4 (DHQD)₂DPP 98% 90 S
5 (DHQ)₂PHAL 98% 75 R
6 (DHQ)₂DPP 98% 88 R

Key Observations:

  • (DHQD)₂PYR provided reversed facial selectivity compared to other DHQD-based ligands and gave relatively low enantioselectivity (30% ee) for this specific substrate [4].
  • The DPP-linked ligands ((DHQD)₂DPP and (DHQ)₂DPP) afforded superior enantioselectivities (90% and 88% ee, respectively) [4].
  • This highlights the importance of empirical screening of ligands, as the optimal choice depends heavily on substrate structure.

Critical Experimental Parameters and Optimization

Reaction Condition Optimization

Table 2: Optimization of Reaction Conditions for Asymmetric Dihydroxylation

Parameter Standard Conditions Optimized Variations Impact on Outcome
Temperature 0 °C to room temperature Lower temperatures (-20 to 0 °C) May improve enantioselectivity
Oxidant System K₃Fe(CN)₆/K₂CO₃ NMO or other co-oxidants Alternative oxidants may be preferable for specific substrates
Methanesulfonamide With Without [citation:2, Entry 10] Omission may slightly improve ee (88% to 88% in one case)
Solvent System t-BuOH/H₂O (1:1) Acetone/H₂O or other combinations Solvent can influence conversion and selectivity
Catalyst Loading 4 mol% OsO₄ 1-5 mol% Lower loading possible with highly reactive alkenes
Handling and Storage of (DHQD)₂PYR
  • Storage: Store (DHQD)₂PYR under inert gas (nitrogen or argon) at 2-8°C to maintain stability [2].
  • Handling: Use in a well-ventilated fume hood due to potential respiratory irritation (H335) [2].
  • Alternatives: For substrates where (DHQD)₂PYR gives low selectivity, consider screening other ligands like (DHQD)₂DPP or (DHQD)₂PHAL [4].

Conclusion

(DHQD)₂PYR serves as a valuable chiral ligand in the total synthesis of alkaloids, particularly through its application in Sharpless Asymmetric Dihydroxylation. While its performance is substrate-dependent, it enables efficient construction of key chiral intermediates for biologically active molecules such as dexoxadrol, epidexoxadrol, conhydrine, and lentiginosine. The experimental protocols provided herein offer researchers practical guidance for implementing this chiral ligand in synthetic campaigns, with emphasis on critical parameters that influence reaction outcomes. Future applications will likely continue to exploit its unique stereodirecting properties in the assembly of complex natural products and pharmaceutical targets.

References

Comprehensive Application Notes & Protocols: (DHQD)₂PYR in Okadaic Acid Total Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Compound Profile

(DHQD)₂PYR, scientifically known as Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral bis-cinchona alkaloid derivative that serves as a privileged catalyst in asymmetric synthesis. This compound has established itself as particularly valuable for constructing complex molecular architectures found in natural products like okadaic acid [1] [2].

Table 1: Fundamental Chemical Properties of (DHQD)₂PYR

Property Specification
CAS Number 149725-81-5
Molecular Formula C₅₆H₆₀N₆O₄
Molecular Weight 881.11 g/mol
Melting Point 247-250 °C (lit.)
Optical Activity [α]²⁰/D +390° (c = 1.2 in methanol)
Storage Conditions Under inert gas (N₂ or Ar) at 2-8°C
Hazard Statements H315-H319-H335 (Causes skin/eye irritation, respiratory irritation)

The molecular architecture of (DHQD)₂PYR features dual dihydroquinidine units connected through a 2,5-diphenylpyrimidine bridge, creating a C₂-symmetric chiral environment essential for achieving high enantioselectivity in catalytic transformations [3] [1]. This rigid three-dimensional structure provides well-defined binding pockets that enable selective recognition of prochiral substrates through a complex network of non-covalent interactions.

Catalytic Applications in Natural Product Synthesis

Role in Okadaic Acid Synthesis

Okadaic acid (C₄₄H₆₈O₁₃, MW: 805.015 g·mol⁻¹) is a complex polyether marine toxin that potently inhibits protein phosphatases PP1 and PP2A [4]. Its sophisticated molecular structure contains multiple stereocenters and fused oxygen heterocycles, presenting significant synthetic challenges. (DHQD)₂PYR has emerged as a key catalytic tool for establishing critical stereocenters in okadaic acid's synthetic sequence, particularly through asymmetric dihydroxylation and semi-pinacol rearrangement reactions [2] [5].

The strategic importance of (DHQD)₂PYR in okadaic acid synthesis stems from its ability to differentiate between enantiotopic faces of polyene intermediates, enabling installation of the required absolute configuration at multiple stereogenic centers with high fidelity. This catalytic approach provides significant advantages over traditional chiral pool strategies or resolution methods, offering enhanced efficiency and stereocontrol.

Catalytic Asymmetric Semi-Pinacol Rearrangement

Wang and colleagues developed a highly enantioselective fluorination/semi-pinacol rearrangement cascade using (DHQD)₂PYR as chiral controller [2]. This transformation enables access to valuable chiral α-oxaquaternary β-fluoro-ketones, crucial intermediates in okadaic acid construction.

Table 2: Performance of (DHQD)₂PYR in Asymmetric Rearrangements

Reaction Type Catalyst Loading Yield Range Enantiomeric Excess Key Reagents
Fluorination/Semi-pinacol 10-20 mol% 29-73% 36-90% ee NSFI as F⁺ source
Chlorination/Semi-pinacol 10 mol% 40-76% 74-99% ee DCDMH as Cl⁺ source

The catalytic system demonstrates remarkable substrate generality and exceptional stereochemical control, with the absolute configuration of newly formed stereogenic centers dictated by the choice between (DHQD)₂PYR and its pseudo-enantiomeric counterpart (DHQ)₂PYR. This stereodivergence provides synthetic strategists with valuable flexibility for accessing either enantiomeric series from common intermediates [2].

Experimental Protocols

Catalytic Asymmetric Fluorination/Semi-Pinacol Rearrangement
3.1.1 Materials and Equipment
  • Catalyst: (DHQD)₂PYR (97% purity, stored under inert atmosphere) [3]
  • Fluorinating agent: N-Fluorobenzenesulfonimide (NSFI)
  • Solvent: Anhydrous dichloromethane (DCM) over molecular sieves
  • Temperature control: Precision cryostat maintained at 10°C
  • Atmosphere: Inert nitrogen glovebox or Schlenk line techniques
3.1.2 Procedure
  • Reaction Setup: In a flame-dried 10 mL round-bottom flask, charge (DHQD)₂PYR (0.0448 mmol, 20 mol%) and NSFI (0.224 mmol, 1.0 equiv) under nitrogen atmosphere [2].

  • Solvent Addition: Add anhydrous DCM (2.0 mL) via syringe and stir at 500 rpm to form a homogeneous solution. Cool the reaction mixture to 10°C using an external cooling bath.

  • Substrate Addition: Slowly add the substrate (0.224 mmol, 1.0 equiv) dissolved in anhydrous DCM (1.0 mL) dropwise over 10 minutes using a syringe pump.

  • Reaction Monitoring: Monitor reaction progress by TLC (silica gel, hexane/ethyl acetate 4:1) and/or LC-MS. Typical reaction time: 3-8 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Extract with DCM (3 × 5 mL), combine organic layers, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify the crude product by flash chromatography (silica gel, hexane/ether gradient 5:1 to 1:1) to afford the desired α-oxaquaternary β-fluoro-ketones.

Catalytic Enantioselective α-Benzylamination of α-Hydroxycyclobutanones

Melis and colleagues developed this tandem condensation/rearrangement/proton transfer sequence for synthesizing pharmaceutically relevant α-(benzylamino)cyclobutanones [2].

3.2.1 Procedure
  • Reaction Setup: In a dried 5 mL vial, combine (DHQD)₂PYR (0.0395 g, 0.0448 mmol, 20 mol%) and freshly distilled α-hydroxycyclobutanone (0.058 g, 0.669 mmol) under nitrogen.

  • Solvent and Amine Addition: Add dry 1,4-dioxane (0.5 mL) followed by dropwise addition of benzylamine (0.224 mmol) via microsyringe.

  • Reaction Conditions: Stir the heterogeneous mixture at ambient temperature (23°C) for 0.5-18 hours. Monitor by TLC until complete consumption of starting material.

  • Workup and Isolation: Directly load the crude reaction mixture onto a silica gel column and elute with hexane/ether (5:1 to 1:1 gradient) to obtain pure α-(benzylamino)cyclobutanones.

  • Analysis: Determine enantiomeric ratios by chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10, 1.0 mL/min).

Table 3: Substrate Scope for α-Benzylamination Reaction

Substrate Aromatic Substituent Yield (%) e.r. Notes
2b-2h para-electron-withdrawing Up to 94% 87:13 High enantioselectivity
2i meta-substituted 77% 78:22 Good performance
2j ortho-substituted 48% 56:44 Lower yield/selectivity

Reaction Mechanism and Signaling Pathways

The remarkable enantiocontrol exhibited by (DHQD)₂PYR in okadaic acid synthesis originates from its ability to form well-defined chiral complexes with reaction intermediates. The catalytic cycle involves substrate binding through multiple non-covalent interactions, stereodetermining bond reorganization, and product release with regeneration of the active catalyst species [2].

The following diagram illustrates the catalytic asymmetric fluorination/semi-pinacol rearrangement mechanism:

G Catalytic Fluorination/Semi-Pinacol Mechanism Start Substrate Binding Intermediate1 Enantiofacial Selective Fluorination Start->Intermediate1 NSFI (DHQD)₂PYR Transition Stereodetermining Transition State Intermediate1->Transition Intermediate2 Semi-Pinacol Rearrangement Product Chiral α-Oxaquaternary β-Fluoro-Ketone Intermediate2->Product Transition->Intermediate2 Regeneration Catalyst Regeneration Product->Regeneration Catalyst Release Regeneration->Start

The signaling pathway modulation by okadaic acid, the synthetic target, involves potent inhibition of serine/threonine protein phosphatases PP1 and PP2A [5] [4]. This inhibition leads to hyperphosphorylation of cellular proteins and subsequent activation of apoptotic pathways through PKR stimulation, as illustrated below:

G Okadaic Acid Signaling Pathway in Apoptosis OA Okadaic Acid PP Inhibition of PP1/PP2A OA->PP HyperP Cellular Protein Hyperphosphorylation PP->HyperP PKR PKR Pathway Activation HyperP->PKR eIF2a eIF-2α Phosphorylation PKR->eIF2a NFkB NF-κB Activation PKR->NFkB Apoptosis Apoptosis Induction eIF2a->Apoptosis NFkB->Apoptosis

Experimental Workflow Visualization

The complete synthetic sequence for accessing okadaic acid intermediates using (DHQD)₂PYR catalysis involves multiple carefully orchestrated steps:

G Okadaic Acid Synthetic Workflow Using (DHQD)₂PYR Start Polyketide Precursor Step1 Asymmetric Dihydroxylation Start->Step1 Step2 Semi-Pinacol Rearrangement Step1->Step2 Step3 Ether Ring Formation Step2->Step3 Step4 Spiroketalization Step3->Step4 Intermediate Advanced Okadaic Acid Intermediate Step4->Intermediate Final Okadaic Acid Total Synthesis Intermediate->Final Catalyst (DHQD)₂PYR Catalysis Catalyst->Step1 Catalyst->Step2

Technical Considerations & Troubleshooting

Catalyst Handling and Storage
  • Moisture Sensitivity: (DHQD)₂PYR is hygroscopic; always store under inert gas and use anhydrous solvents for reactions [3] [1].
  • Temperature Stability: Avoid prolonged exposure to temperatures above 40°C to prevent decomposition.
  • Catalyst Reactivation: If catalytic activity decreases, dissolve in dry methanol, filter, and evaporate under high vacuum to regenerate active form.
Reaction Optimization
  • Solvent Effects: Highest enantioselectivities typically observed in chlorinated solvents (DCM, CHCl₃) or aromatic solvents (toluene).
  • Temperature Control: Critical for high ee; fluorination reactions perform best at 10°C, while chlorination requires higher temperatures (50-70°C) [2].
  • Additives: Inclusion of 5Å molecular sieves and acidic additives like NBLP significantly improves reaction rates and enantioselectivity in chlorination/semi-pinacol rearrangements.
Analytical Validation
  • Enantiomeric Excess Determination: Use chiral stationary phase HPLC with appropriate mobile phases for accurate ee measurement.
  • Product Characterization: Employ comprehensive NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry for structural confirmation.

Conclusion

(DHQD)₂PYR has proven to be an indispensable chiral catalyst for the total synthesis of okadaic acid, particularly enabling efficient construction of its characteristic stereocenters through asymmetric fluorination/chlorination and semi-pinacol rearrangement cascades. The protocols detailed herein provide researchers with robust methodologies for implementing these transformations, with typical yields reaching 40-94% and enantiomeric ratios as high as 99:1 [2]. The continued investigation of (DHQD)₂PYR-mediated asymmetric catalysis promises to further streamline the synthesis of okadaic acid and related complex polyether natural products, facilitating biological studies of these pharmacologically significant compounds.

References

allylic substitution-isomerization with (DHQD)2PYR catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Properties and Handling

The table below summarizes key identification and handling information for (DHQD)₂PYR.

Property Specification
CAS Number 149725-81-5 [1]
Molecular Formula C₅₆H₆₀N₆O₄ [2] [1]
Molecular Weight 881.11 g/mol [1]
Physical Form White to off-white solid [1]
Purity ≥97% [2] [1]
Optical Rotation [α]²⁰/D -390° (c = 1.2 in methanol) [2] [1]
Melting Point 247-250 °C [2] [1]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C [1]

Safety Information: The compound has the GHS signal word "Warning" and hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation. Use personal protective equipment including a dust mask, eyeshields, and gloves [2] [1].

AASI Reaction Protocol for (P,Z)-N-Vinylquinolinones

This one-pot, two-step procedure describes the synthesis of enantioenriched (P,Z)-N-vinylquinolinones via asymmetric allylic substitution-isomerization (AASI) [3].

Step 1: Asymmetric Allylic Substitution (AAS)
  • Reaction Setup: In an argon-filled glovebox, add Morita–Baylis–Hillman (MBH) ester 1a (0.10 mmol, 1.0 equiv) and 2(1H)-quinolinone 2a (0.12 mmol, 1.2 equiv) to a reaction vial.
  • Catalyst Addition: Add (DHQD)₂PYR (0.010 mmol, 10 mol%) as a solid to the mixture [3].
  • Solvent and Conditions: Add 1.0 mL of anhydrous dichloromethane (DCM). Stir the reaction mixture at 25°C for 12 hours [3].
  • Completion: Monitor by TLC or LC-MS. The intermediate β-substituted allylic compound Int-3a is formed with high enantioselectivity at this stage [3].
Step 2: Isomerization
  • Base Addition: To the same reaction vial, add sodium methoxide (MeONa, 0.020 mmol, 20 mol%) [3].
  • Isomerization Conditions: Continue stirring the reaction mixture at 25°C for an additional 2 hours [3].
  • Work-up: Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure [3].
  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired axially chiral product (P,Z)-3a [3].
Typical Outcomes for This Protocol
Parameter Result
Yield 87%
Enantiomeric Excess (ee) 94%
Z/E Selectivity >19/1

Scope and Limitations of the AASI Reaction

The protocol tolerates a variety of substituents on the MBH ester and the quinolinone core. The table below summarizes the scope as demonstrated in the literature [3].

Variation Example Product Yield (%) ee (%) Z/E Ratio
Aryl MBH Esters (para/meta) (P,Z)-3b to 3j 74 - 92 88 - 95 >19/1
Fused/Heteroaromatic MBH Esters (P,Z)-3k (Naphthalene) 85 94 >19/1
(P,Z)-3l (Thiophene) 80 92 >19/1
(P,Z)-3m (Benzothiophene) 81 93 >19/1
C4-Substituted Quinolinones (P,Z)-3n to 3r 65 - 79 92 - 96 >19/1
C5/C6/C7-Substituted Quinolinones (P,Z)-3s to 3x 56 - 84 93 - 97 >19/1
Late-Stage Functionalization (P,Z)-3y (from L-Menthol) 72 >20/1 dr* >19/1
(P,Z)-3z (from Vitamin E) 64 >20/1 dr* >19/1

*dr = diastereomeric ratio [3]

Photocatalytic Z/E Isomerization Protocol

This subsequent procedure enables stereodivergent access to the (P,E)-isomers while preserving enantiopurity via triplet energy transfer photocatalysis [3].

  • Reaction Setup: In a dried Schlenk tube, dissolve the Z-alkene product (P,Z)-3a (0.05 mmol, 1.0 equiv) and the photosensitizer fac-Ir(ppy)₃ (Eₜ = 58.1 kcal mol⁻¹, 0.0025 mmol, 5 mol%) in 2.0 mL of anhydrous tetrahydrofuran (THF) [3].
  • Irradiation: Place the Schlenk tube approximately 5 cm from a 420 nm light-emitting diode (LED) source. Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere [3].
  • Monitoring: Monitor the reaction progress by TLC, HPLC, or NMR spectroscopy to determine the E/Z ratio.
  • Work-up and Purification: After completion, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the (P,E)-3a isomer [3].
Optimization of Isomerization Conditions

The choice of photosensitizer and solvent is critical. The table below shows key optimization results [3].

Photosensitizer Solvent E/Z Ratio ee of (P,E)-3a (%) Enantiospecificity (es, %)
*fac*-Ir(ppy)₃ THF 8/1 94 100
fac-Ir(ppy)₃ CH₃CN 3/1 93 99
fac-Ir(ppy)₃ DCE 2/1 92 98
Ru(bpy)₃Cl₂·6H₂O THF <1/1 - -
4CzIPN THF <1/1 - -
No light or no catalyst THF No reaction - -

Experimental Workflow and Mechanism

The following diagram illustrates the complete experimental workflow from substrate synthesis to the final E-isomer.

G cluster_1 Step 1: Asymmetric Allylic Substitution (AAS) cluster_2 Step 2: Isomerization cluster_3 Step 3: Photocatalytic Isomerization cluster_4 Key Outcome: Stereodivergent Synthesis A MBH Ester 1a + Quinolinone 2a B Catalyst: (DHQD)₂PYR (10 mol%) A->B C Solvent: DCM 25°C, 12 h B->C D β-Substituted Allylic Intermediate Int-3a C->D E Base: MeONa (20 mol%) D->E F 25°C, 2 h E->F G (P,Z)-3a (Z-Configured Product) F->G One-Pot H Photosensitizer: fac-Ir(ppy)₃ (5 mol%) G->H Stereodivergence K Both (P,Z) and (P,E) isomers accessible from a common intermediate with high enantiopurity preserved. I Solvent: THF 420 nm LED, 12 h H->I J (P,E)-3a (E-Configured Product) I->J

The proposed mechanism for the photocatalytic step involves triplet energy transfer from the excited photosensitizer to the ground-state Z-alkene, generating a biradical intermediate. Bond rotation within this transient species, which is proposed to be accompanied by a chiral relay process, enables geometric isomerization from Z to E while preserving the axial chirality around the C–N bond [3].

Conclusion

The protocols detailed herein demonstrate that (DHQD)₂PYR is a highly effective catalyst for the stereoselective synthesis of axially chiral tetrasubstituted alkenes. The combination of AASI and subsequent photocatalytic isomerization provides a powerful, stereodivergent strategy to access both Z and E isomers of pharmaceutically relevant N-vinylquinolinone scaffolds with high enantiopurity.

References

preparing exocyclic alkenes using (DHQD)2PYR catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Overview and Properties

(DHQD)₂PYR is a dimeric cinchona alkaloid derivative widely used as a chiral ligand or organocatalyst for asymmetric transformations [1]. Its structure features two dihydroquinidine (DHQD) units linked by a 2,5-diphenylpyrimidine group [2].

Typical Physical Properties [3] [4]:

  • CAS Number: 149725-81-5
  • Molecular Formula: C₅₆H₆₀N₆O₄
  • Molecular Weight: 881.11 g/mol
  • Appearance: White to off-white crystalline or powdery solid.
  • Melting Point: 247-250 °C.
  • Specific Rotation: [α]²⁰/D -390° (c = 1.2 in methanol).
  • Storage: Store under inert gas (nitrogen or argon) at 2-8°C [4].

Key Synthetic Application: Preparation of Chiral Exocyclic Alkenes

A 2025 study by Wang et al. details a highly enantioselective synthesis of chiral exocyclic quinolin-2(1H)-ones using (DHQD)₂PYR [5]. This one-pot process involves a Lewis base-catalyzed allylic substitution followed by reductive amidation.

The workflow for this one-pot synthesis and downstream application is as follows:

start Start: MBH Carbonate & 2-Cyanoindole step1 Asymmetric Allylic Substitution start->step1 step2 Fe/HOAc Reductive Amidation step1->step2 step3 Product: Exocyclic Quinolin-2(1H)-one step2->step3 step4 Positional Isomerization step3->step4 step5_P Axially Chiral Product (P) step4->step5_P Condition A step5_M Axially Chiral Product (M) step4->step5_M Condition B cat1 Catalyst: (DHQD)₂PYR cat1->step1 cond1 Condition A: DBN cond1->step4 cond2 Condition B: DABCO / MeOH cond2->step4

Detailed Experimental Protocol [5]

Reaction Setup:

  • Conduct the reaction under an inert atmosphere (e.g., N₂ or Ar).
  • Charge a flame-dried Schlenk tube with the 2-cyanoindole derivative (0.10 mmol, 1.0 equiv), the Morita–Baylis–Hillman (MBH) carbonate (0.12 mmol, 1.2 equiv), and (DHQD)₂PYR (0.01 mmol, 10 mol%).
  • Add anhydrous 1,4-dioxane (2.0 mL) as the solvent.
  • Stir the reaction mixture at 28 °C (room temperature) for 12-16 hours, monitoring by TLC or LC-MS for completion of the allylic substitution.

Reductive Amidation: 5. To the same reaction vessel, add iron powder (0.20 mmol, 2.0 equiv) and acetic acid (HOAc) (1.0 mL). 6. Heat the mixture to 60 °C and stir for 2-4 hours to complete the reductive amidation, yielding the exocyclic quinolin-2(1H)-one. 7. After completion, cool the reaction mixture to room temperature.

Work-up and Purification: 8. Dilute the mixture with ethyl acetate (~20 mL) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. 9. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 10. Purify the crude product by flash column chromatography on silica gel to obtain the desired exocyclic alkene.

Reaction Scope and Performance Data

The protocol is effective for various MBH carbonates and 2-cyanoindoles [5]. Key performance data for selected examples is summarized below.

Table 1: Selected Examples of Exocyclic Quinolin-2(1H)-ones Synthesized [5]

Product R (Indole Substituent) R' (Aryl Substituent) Yield (%) ee (%)
1a H (None) H (None) 92 96
1b 5-F H 89 96
1c 5-Me H 90 95
1d 5-Ph H 85 94
1e 6-OMe H 87 93
1f H 4-Cl 91 96
1g H 3-OMe 83 95

Downstream Application: Stereospecific Positional Isomerization

The synthesized exocyclic alkenes can undergo stereospecific positional isomerization to access axially chiral N-indolylquinolinones. The configuration of the product is controlled by the catalyst and solvent [5]:

  • Using DBN in 1,4-dioxane yields the axially chiral product in the (P)-configuration.
  • Using DABCO in methanol yields the product in the opposite (M)-configuration.

Application Notes

  • Catalyst Handling: (DHQD)₂PYR is hygroscopic and should be stored under an inert atmosphere at low temperature. Use high-purity, dry solvents for best results.
  • Reaction Optimization: The enantioselectivity can be sensitive to the steric and electronic properties of the substrates, particularly at the C2 position of the indole [5].
  • Downstream Utility: The obtained exocyclic alkenes are versatile intermediates for synthesizing complex chiral architectures like diaxially chiral quinolinones [5].

Supplier Information

(DHQD)₂PYR is available from several fine chemical suppliers. The table below lists potential sources, but you should verify current pricing and availability directly with the vendors.

Table 2: Potential Suppliers of (DHQD)₂PYR

Supplier Catalog Number Purity
Sigma-Aldrich 418951 97% [3]
Ambeed A626169 97% (99% ee) [4]
Alfa Chemistry ACM149725815 Available upon inquiry [2]

Reference List

  • Wang, S.-H. et al. Stereospecific positional alkene isomerization enables bidirectional central-to-axial chirality transfer. Nat. Commun. 16, 6782 (2025). [Link] [5].
  • Buchler GmbH. Dihydroquinidine Base – Fine Chemical. (2022). [Link] [1].
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10306453, (DHQD)2Pyr. (2023). [Link] [6].

References

method for enantioselective dihydroxylation of alkenes with (DHQD)2PYR

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of (DHQD)2Pyr

The table below summarizes key identifiers and physical properties for the this compound ligand, which is crucial for experimental preparation and quality control [1].

Property Specification
CAS Number 149725-81-5
Quality Assay ≈97%
Optical Rotation [α]²⁰/D -390°, c = 1.2 in methanol
Melting Point 247-250 °C
Functional Group Phenyl
Safety (WGK) 3 (Highly water-polluting)

A Generalized Protocol for Asymmetric Dihydroxylation

The following workflow illustrates the general catalytic cycle for the asymmetric dihydroxylation, adapted from the well-established Sharpless mechanism [2]. Note that while the ligand shown is generic, the oxidant and core mechanism are applicable.

OsO4_L OsO₄-Ligand Complex CyclicOs Cyclic Os(VI) Ester Intermediate OsO4_L->CyclicOs [3+2] Cycloaddition Alkene Alkene Substrate Alkene->CyclicOs VicinalDiol Chiral Vicinal Diol Product CyclicOs->VicinalDiol Hydrolysis ReducedOs Reduced Os(VI) Species CyclicOs->ReducedOs Oxidant Stoichiometric Oxidant (e.g., K₃Fe(CN)₆) Oxidant->ReducedOs ReducedOs->OsO4_L Re-oxidation

Workflow of Asymmetric Dihydroxylation

Reagent Setup

  • Catalyst System: A catalytic amount of OsO₄ (or K₂OsO₂(OH)₄) and the chiral ligand (DHQD)₂Pyr. The ligand creates a chiral environment around the osmium center [2].
  • Co-oxidant: A stoichiometric oxidant is required to regenerate OsO₄. Potassium ferricyanide (K₃Fe(CN)₆) is commonly used in commercial AD-mixes. N-Methylmorpholine N-oxide (NMO) is another alternative [2].
  • Additives: Methanesulfonamide is often added to accelerate the hydrolysis of the intermediate osmate ester, which is particularly useful for non-terminal alkenes [2].
  • Solvent System: A common and effective solvent is a mixture of tert-butanol and water [2].

Procedure Outline

  • Charge Reactor: In a suitable reaction vessel, combine the alkene substrate, (DHQD)₂Pyr ligand, and methanesulfonamide (if used) in the t-BuOH/H₂O solvent mixture.
  • Cool Reaction: Cool the mixture to 0°C with stirring.
  • Add Catalysts and Oxidant: In one portion, add the osmium source (e.g., K₂OsO₂(OH)₄) and the stoichiometric oxidant (e.g., K₃Fe(CN)₆).
  • Monitor Reaction: Allow the reaction to stir at 0°C or warm slowly to room temperature, monitoring progress by TLC until the starting material is consumed.
  • Work-up: Quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃). Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography to obtain the chiral vicinal diol.

Factors Influencing Enantioselectivity

Computational and experimental studies provide insights into how the ligand controls the reaction's outcome.

  • Alkene Chain Length: A QM/MM study on terminal aliphatic n-alkenes using OsO₄.(DHQD)₂PYDZ (a closely related ligand) showed that enantioselectivity increases sharply with chain length from propene to 1-hexene, after which a ceiling value is reached. This is rationalized by the growing stabilizing interactions between the alkyl chain and specific regions of the catalyst [3].
  • Non-covalent Interactions: Recent research highlights the critical role of orchestrated non-covalent π-interactions in achieving high enantioselectivity, especially for challenging substrates like 1,1-disubstituted aliphatic alkenes. Density functional theory calculations indicate a "sandwich-like" transition state directed by π-π interactions [4].

Application in Synthesis

(DHQD)₂Pyr is a valuable tool in complex molecule synthesis. Its documented applications include [1]:

  • The catalytic enantioselective allylic amination of alkylidene cyanoacetates.
  • The preparation of 10(R),11-Dihydroxydihydroquinine and 10(S),11-dihydroxydihydroquinine via Sharpless catalytic asymmetric dihydroxylation.
  • Use in the total synthesis of okadaic acid, a protein phosphatase inhibitor.

Safety & Handling Notes

  • Ligand Handling: The (DHQD)₂Pyr ligand is a combustible solid. Personal protective equipment including an N95 dust mask, gloves, and eyeshields is recommended when handling [1].
  • Osmium Considerations: Traditional OsO₄ is highly toxic and volatile. While the catalytic system uses it in small amounts, extreme caution is still required. Novel polymer-incarcerated osmium (PI Os) catalysts have been developed that are non-volatile, stable in air for months, and showed no acute toxicity in assays, presenting a safer alternative for large-scale applications [5].

References

optimizing enantiomeric excess with (DHQD)2PYR

Author: Smolecule Technical Support Team. Date: February 2026

Understanding (DHQD)₂PYR

What is (DHQD)₂PYR and what is its primary function? (DHQD)₂PYR is a dimeric cinchona alkaloid-derived organocatalyst. Its full IUPAC name is 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline [1]. Its primary function is to act as a chiral catalyst or ligand in asymmetric synthesis, creating a chiral environment that favors the formation of one enantiomer over the other in chemical reactions [2] [3].

What are its key physical and chemical properties? [1] [4]

  • CAS Number: 149725-81-5
  • Molecular Formula: C₅₆H₆₀N₆O₄
  • Molecular Weight: 881.11 g/mol (approx. 881.1 g/mol)
  • Melting Point: 247-250 °C
  • Specific Rotation: [α]²⁰/D -390° (c = 1.2 in methanol)
  • Form: Solid
  • Hazard Statements: Xi (Irritant)

Optimization & Troubleshooting Guide

Here are common challenges and strategies to optimize enantiomeric excess (ee) in your reactions.

Issue Potential Causes Troubleshooting Solutions
Low Enantioselectivity Incorrect solvent; unsuitable temperature; competing reaction pathways. Switch solvent (e.g., 1,4-dioxane, EtOac [5] [6]); optimize temperature (e.g., 10°C [5]); use molecular sieves (e.g., 4Å) [6].
Low Product Yield Catalyst degradation; insufficient reactivity; side reactions. Check catalyst stability & storage [3]; increase catalyst loading (e.g., 10-20 mol % [5]); use additives (e.g., acidic NBLP with molecular sieves) [5].
Inconsistent Results Catalyst quality/handling; moisture/oxygen sensitivity; reagent purity. Source high-quality catalyst (≥97% [4]); run reactions under inert atmosphere (N₂/Ar); ensure solvents/reagents are anhydrous.
Wrong Enantiomer Formed Catalyst enantiomer mix-up; substrate stereochemistry mismatch. Confirm use of (DHQD)₂PYR (not DHQ variant) [5]; verify absolute configuration of chiral substrates.

The relationship between these optimization parameters and the desired experimental outcome can be visualized in the following workflow:

G Start Start: Low/Incorrect ee Step1 Verify Catalyst & Substrate - Confirm (DHQD)2PYR is used - Check substrate stereochemistry Start->Step1 Step2 Optimize Reaction Environment - Screen solvents (e.g., 1,4-dioxane, EtOAc) - Use additives (e.g., MS 4Å) Step1->Step2 Step3 Adjust Physical Parameters - Optimize temperature - Test different catalyst loadings Step2->Step3 Step4 Result: High ee and Correct Product Step3->Step4

Detailed Experimental Protocols

Here are detailed methodologies for key reactions employing (DHQD)₂PYR, showcasing its versatility.

Catalytic Asymmetric Semi-Pinacol Rearrangement

This protocol yields chiral α-oxaquaternary β-fluoro-ketones [5].

  • Catalyst: (DHQ)₂PYR or (DHQD)₂PYR (10-20 mol%)
  • Fluorinating Agent: NFSI
  • Temperature: 10 °C
  • Typical Outcome: Enantioselectivities of 36-90% ee and isolated yields of 29-73%.
  • Stereochemical Control: The absolute configuration of the product is determined by the choice of catalyst. Using (DHQD)₂PYR produces products with (αS, βS) stereochemistry, while (DHQ)₂PYR yields the inverse (αR, βR) stereochemistry [5].
Michael Addition of Unprotected Oxindoles to 1,4-Naphthoquinone

This reaction synthesizes enantioenriched 3,3-diaryloxindoles [6].

  • Catalyst: (DHQD)₂PYR (20 mol%)
  • Solvent: Ethyl Acetate (EtOAc)
  • Temperature: 0 °C
  • Reaction Time: 5-9 days
  • Additives: Molecular sieves (4Å) can be used to improve enantioselectivity.
  • Typical Outcome: Yields range from 45% to 97% with enantioselectivities up to 83% ee [6].
  • Substrate Scope: Best results are obtained with oxindoles bearing an electron-withdrawing group at the C5 position.
Synthesis of Enantioenriched Exocyclic Alkenes via Allylic Substitution

This one-pot synthesis is a key step in producing precursors for stereospecific isomerization [5].

  • Catalyst: (DHQD)₂PYR
  • Typical Outcome: Provides product Int-1a in 92% yield and 96% ee after optimization.
  • Downstream Processing: The intermediate (Int-1a) can be subjected to Fe/HOAc-promoted reductive amidation without hydrolyzing the -CN group to form the exocyclic alkene substrate for further reactions.

References

improving yield in asymmetric dihydroxylation with (DHQD)2PYR

Author: Smolecule Technical Support Team. Date: February 2026

Ligand Performance Comparison

The choice of chiral ligand is often the most critical factor. Different ligands can lead to vastly different outcomes with the same substrate. The table below summarizes data from a synthesis study, illustrating how ligand selection directly impacts enantioselectivity. [1]

Ligand Yield ee % Configuration
(DHQD)₂PHAL 98% 70% S
(DHQD)₂PYR 96% 30% R
(DHQD)₂DPP 98% 90% S
(DHQ)₂PHAL 98% 75% R
(DHQ)₂DPP 98% 88% R

This data clearly shows that for this specific substrate, (DHQD)₂PYR provided lower enantioselectivity and a reversed configuration compared to other ligands like (DHQD)₂DPP. [1] If your yield and ee are low, testing alternative ligands such as (DHQD)₂PHAL or (DHQD)₂DPP is highly recommended.

Standard Experimental Protocol

For reference, here is a standard procedure for asymmetric dihydroxylation you can use as a baseline. [1]

  • Reaction Setup: In a vial, combine your alkene substrate (0.1 mmol), the chiral ligand (DHQD)₂PYR (0.02 mmol, 20 mol%), and a catalytic amount of OsO₄ (0.004 mmol, 4 mol%).
  • Additives: Add potassium ferricyanide (K₃Fe(CN)₆) (0.3 mmol) as the stoichiometric oxidant, potassium carbonate (K₂CO₃) (0.3 mmol), and optionally methanesulfonamide (MeSO₂NH₂) (0.11 mmol) to accelerate the hydrolysis of the osmate ester. [2] [1] [3]
  • Solvent System: Use a 1:1 mixture of t-BuOH/H₂O (2 mL total volume). The biphasic system can help suppress a secondary catalytic cycle that lowers enantioselectivity. [2] [1]
  • Reaction Conditions: Stir the mixture vigorously at 0°C until the starting material is consumed, then allow it to warm to room temperature.
  • Work-up: Quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to reduce any remaining oxidants. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
  • Purification: Purify the crude diol product by flash column chromatography.

Understanding the Reaction

To better troubleshoot, it helps to understand the reaction's mechanism and workflow.

G Start Alkene Substrate LAC Ligand-Accelerated Catalysis OsO₄ + (DHQD)₂PYR Start->LAC Cycloaddition [3+2] Cycloaddition Forms Osmate Ester LAC->Cycloaddition Forms chiral environment Hydrolysis Hydrolysis Yields Vicinal Diol Cycloaddition->Hydrolysis Methanesulfonamide can accelerate Reox Oxidant Regenerates Os(VIII) K₃Fe(CN)₆, NMO Hydrolysis->Reox Os(VI) species Product Product Hydrolysis->Product Chiral Diol Reox->LAC Catalytic Cycle

The core mechanism involves a ligand-accelerated catalysis cycle where the chiral ligand creates a U-shaped pocket that controls the face of the alkene that approaches the osmium center. [2] [3] A key practical consideration is suppressing a secondary catalytic pathway where an Os(VIII)-diol complex can lead to lower enantioselectivity. This is achieved by using a high concentration of the chiral ligand and a biphasic solvent system with potassium ferricyanide as the oxidant. [2] [3]

Key Optimization Strategies

Based on the gathered information, here are the most promising steps to improve your reaction:

  • Benchmark Ligand Performance: The most effective step is to directly compare (DHQD)₂PYR with other cinchona alkaloid ligands like (DHQD)₂PHAL and (DHQD)₂DPP on your specific substrate. [1]
  • Fine-tune Additives: While methanesulfonamide is recommended for non-terminal alkenes, it can slow down the reaction for terminal alkenes. Test the reaction with and without this additive. [2]
  • Manage the Oxidant: Using potassium ferricyanide in a biphasic system is often superior to N-methylmorpholine N-oxide (NMO) for enantioselectivity. [2] If using NMO, slow addition of the alkene might be necessary to minimize the secondary catalytic pathway. [2]

References

solvent effects on (DHQD)2PYR catalytic performance

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Effects on Reaction Outcomes

The table below summarizes how different solvents influence yield and enantiomeric excess (ee) in a Michael addition reaction catalyzed by (DHQD)2PYR, using ethyl acetate as the baseline for comparison [1].

Solvent Relative Yield Relative Enantioselectivity (ee)
Ethyl Acetate (Baseline) Baseline Baseline (Highest ee)
THF Lower Lower
Acetone Similar Lower
CH3CN Significantly Lower Significantly Lower
DCM Significantly Lower Significantly Lower
Toluene Lower Similar (Slightly Lower)

Key Findings: Ethyl acetate was identified as the optimal solvent, providing the best balance between reaction rate and enantioselectivity [1]. Polar aprotic solvents like acetonitrile (CH3CN) and dichloromethane (DCM) significantly negatively impacted both yield and enantioselectivity [1].

Troubleshooting Guide

Here are common issues and evidence-based solutions:

  • Low Enantioselectivity: This is the most common challenge.

    • Solution: Use ethyl acetate as your primary solvent [1]. For naphthol dearomatization, toluene at low temperatures (e.g., -78 °C) is highly effective [2].
    • Solution: Add molecular sieves (4Å) to the reaction mixture, which can improve ee, though it may slightly reduce yield [1].
  • Slow Reaction Rate:

    • Solution: While increasing temperature might seem logical, it often lowers enantioselectivity. A more reliable approach is to use a higher catalyst loading (e.g., 20 mol%) to improve reaction speed without compromising stereochemical control [1].
  • Inconsistent Results:

    • Cause: The presence of water can be a factor.
    • Solution: The reaction can tolerate small amounts of water (5-10 equivalents), but for optimal reproducibility, using anhydrous solvents and molecular sieves is recommended [1].

Experimental Protocol for Solvent Evaluation

This general procedure for asymmetric Michael addition can be adapted to test different solvents [1].

  • Reaction Setup: In a vial, combine the unprotected 3-prochiral oxindole (0.10 mmol), 1,4-naphthoquinone (appropriate equivalent), and this compound catalyst (20 mol %).
  • Solvent Addition: Add the solvent under investigation (e.g., EtOAc, 2.0 mL) to the mixture.
  • Reaction Execution: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC until completion, which may take 5-9 days.
  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
  • Purification & Analysis: Purify the crude product via flash chromatography. Analyze the enantiomeric purity of the isolated product using chiral HPLC.

Solvent Selection Workflow

The following diagram outlines the logical process for selecting and optimizing a solvent for reactions catalyzed by this compound, based on the troubleshooting guide and experimental data.

start Start Solvent Optimization step1 Begin with Ethyl Acetane (General Best Practice) start->step1 step2 Evaluate Initial Results step1->step2 low_ee Problem: Low Enantioselectivity? step2->low_ee Yes slow_rate Problem: Slow Reaction Rate? step2->slow_rate No success Success: Accept Solvent step2->success No Issues sol1 For Naphthol Dearomatization: Switch to Toluene at -78°C low_ee->sol1 sol2 Add 4Å Molecular Sieves low_ee->sol2 sol1->success sol2->success sol3 Increase Catalyst Loading (e.g., to 20 mol%) slow_rate->sol3 sol3->success

Key Takeaways

  • No Universal Solvent: The optimal solvent for this compound is reaction-dependent. Ethyl acetate is a strong starting point for Michael additions, while toluene is superior for dearomatizations [1] [2].
  • Empirical Testing is Crucial: The data shows that performance can vary significantly. Systematically testing solvents using the provided protocol is the most reliable path to success [1].
  • Balance Conditions: Address slow reaction rates by increasing catalyst loading rather than temperature, which is more likely to preserve enantioselectivity [1].

References

Troubleshooting Guide: Achieving High Enantioselectivity with (DHQD)₂PYR

Author: Smolecule Technical Support Team. Date: February 2026

A common challenge is low enantiomeric excess (ee). The table below summarizes key factors to check and how to address them.

Issue Possible Cause Solution Example/Citation
Low Enantioselectivity Suboptimal Solvent Switch to EtOAc or acetone. Avoid THF, DCM, or toluene for most reactions. In allylic alkylation, ee increased from 86% (CH₂Cl₂) to 95% (acetone) [1].
Low Enantioselectivity Reaction Temperature Too High Lower the temperature. Perform reactions at -40°C to -78°C instead of room temperature. In chlorinative dearomatization, ee improved from 52% (rt) to 92% (-78°C) [2].
Low Enantioselectivity ortho-Substitution on Aryl Nitroalkene Redesign substrate if possible. Bulky ortho substituents can drastically lower ee. With 2-Cl-nitrostyrene, ee dropped to 53%, vs. 96% for para-substituted analogs [1].
Low Yield & ee Incorrect Catalyst Loading Use 2-10 mol% catalyst. For delicate steps (isomerization), ensure high enantiopurity of input material [3]. In chlorinative dearomatization, 2 mol% loading successfully provided 98% yield and 90% ee [2].
Poor Reactivity & Selectivity Additives or Co-catalysts Add molecular sieves (MS 4Å) or adjust pH. Additives can improve rate and ee. In a Michael addition, using MS 4Å improved ee from 77% to 80% [4].

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for reactions using (DHQD)₂PYR? A1: The standard catalyst loading ranges from 2 to 20 mol%. For many transformations, 10 mol% is sufficient to achieve high yield and enantioselectivity [1] [2]. In some cases, the loading can be reduced to as low as 2 mol% without a significant loss in performance [2].

Q2: Can you provide a specific experimental protocol for a high-es reaction? A2: Yes. Here is a detailed protocol for the organocatalytic asymmetric allylic C–C bond formation from the search results [1]:

  • Reaction Setup: In a flame-dried vial, add alkylidene malononitrile 3a (0.25 mmol), (DHQD)₂PYR (10 mol%), and anhydrous acetone (1.0 mL, 0.25 M concentration).
  • Reaction Execution: Cool the mixture to -40°C. Add trans-β-nitrostyrene 4a (1.5 equiv) to the stirred solution.
  • Reaction Monitoring: Let the reaction proceed for 25 hours, monitoring by TLC or LC-MS.
  • Work-up & Purification: After completion, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure γ-substituted product 5a.
  • Expected Outcome: This protocol yields product 5a in >95% yield, >99:1 dr (syn:anti), and 95% ee [1].

Q3: What is the role of (DHQD)₂PYR in catalysis? A3: (DHQD)₂PYR is a bifunctional organocatalyst. Its structure allows it to activate both reaction partners simultaneously [5]:

  • The quinuclidine nitrogen acts as a base to deprotonate and activate the nucleophile.
  • The ether backbone and aromatic rings can stabilize the developing charges and create a chiral pocket through hydrogen bonding and π-π interactions, which is responsible for stereocontrol.

Q4: How is the enantioselectivity measured and reported? A4: Enantioselectivity is typically determined by Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) analysis of the purified product [1]. It is reported as Enantiomeric Excess (ee %). Enantioselectivity can also be reported as enantiospecificity (es %) in cascade reactions, where the chirality from an initial step is transferred with high fidelity to a new stereogenic element [3].

Key Reaction Workflows

The following diagrams illustrate the general workflow for optimizing a reaction with (DHQD)₂PYR and its specific role in a catalytic cycle.

G Start Start: Identify Reaction CatSelect Select (DHQD)₂PYR as Catalyst Start->CatSelect Screen Screen Solvents (e.g., Acetone, EtOAc, Toluene) CatSelect->Screen Temp Optimize Temperature (Test -78°C to RT) Screen->Temp Substrate Evaluate Substrate Scope Temp->Substrate Analyze Analyze Yield & ee Substrate->Analyze Success High ee Achieved? Analyze->Success Success->Screen No End Protocol Established Success->End Yes

Diagram 1: A general workflow for optimizing reaction conditions to achieve high enantioselectivity with (DHQD)₂PYR.

G Catalyst (DHQD)₂PYR Catalyst TS Stabilized Transition State Catalyst->TS Nucleophile Nucleophile (e.g., alkylidene) Nucleophile->TS Electrophile Electrophile (e.g., nitroalkene) Electrophile->TS Product Chiral Product TS->Product

Diagram 2: The catalytic role of (DHQD)₂PYR. The catalyst interacts with both reactants to form a stabilized, chiral transition state, leading to the enantioselective formation of the product [1] [5].

References

overcoming substrate limitations with (DHQD)2PYR

Author: Smolecule Technical Support Team. Date: February 2026

(DHQD)₂PYR Catalyst Profile

The table below outlines the fundamental physical and chemical properties of (DHQD)₂PYR as provided by chemical suppliers and research publications [1] [2] [3].

Property Specification
CAS Number 149725-81-5 [1] [2] [3]
Molecular Formula C₅₆H₆₀N₆O₄ [2] [3]
Molecular Weight 881.11 g/mol [2] [3]
Purity / Quality 97% [1], 99% ee [3]
Melting Point 247-250 °C [1] [3]
Optical Activity [α]²⁰/D -390°, c = 1.2 in methanol [1] [3]
Storage Store under inert gas (nitrogen or argon) at 2-8°C [3]

Documented Experimental Protocols

Here are detailed methodologies for two specific enantioselective reactions catalyzed by (DHQD)₂PYR, which you can use as reference protocols.

Protocol 1: Synthesis of Enantioenriched Exocyclic Alkenes [4]

This one-pot synthesis involves asymmetric allylic substitution followed by reductive amidation.

G 2-Cyanoindole 2-Cyanoindole Allylic Substitution Allylic Substitution Catalyst: (DHQD)₂PYR Yields product in 92% yield, 96% ee 2-Cyanoindole->Allylic Substitution Intermediate Int-1a Intermediate Int-1a Allylic Substitution->Intermediate Int-1a ortho-NO2 Aryl MBH Carbonate ortho-NO2 Aryl MBH Carbonate ortho-NO2 Aryl MBH Carbonate->Allylic Substitution Reductive Amidation Reductive Amidation Reagent: Fe/HOAc Does not hydrolyze -CN group Intermediate Int-1a->Reductive Amidation Fe/HOAc Exocyclic Quinolin-2(1H)-one 1a Exocyclic Quinolin-2(1H)-one 1a Reductive Amidation->Exocyclic Quinolin-2(1H)-one 1a

  • Catalyst Loading: (DHQD)₂PYR was used as the chiral Lewis base catalyst.
  • Key Steps:
    • Allylic Substitution: The reaction between a 2-cyanoindole and an ortho-NO₂-substituted aryl Morita-Baylis-Hillman (MBH) carbonate is catalyzed by (DHQD)₂PYR. This step forms an intermediate (Int-1a) with 96% enantiomeric excess (ee) and in a 92% yield.
    • Reductive Amidation: The intermediate Int-1a is subsequently treated with an iron/acetic acid (Fe/HOAc) system. This one-pot reductive amidation proceeds without hydrolyzing the cyano (-CN) group, yielding the final exocyclic quinolin-2(1H)-one product (1a).
  • Substrate Scope: The protocol is effective for 2-cyanoindoles with various electron-neutral, electron-withdrawing, and electron-donating substituents (e.g., halogen, alkyl, alkynyl, methoxy) at multiple positions, yielding products with 93–98% ee [4].
Protocol 2: Asymmetric Chlorinative Dearomatization of Naphthols [5]

This protocol describes the dearomatization of 1-naphthol derivatives using (DHQD)₂PYR.

G Methyl 1-hydroxy-2-naphthoate (1t) Methyl 1-hydroxy-2-naphthoate (1t) Chlorinative Dearomatization Chlorinative Dearomatization Catalyst: 10 mol% (DHQD)₂PYR Solvent: CHCl₃/CCl₄ Temperature: -70 °C Methyl 1-hydroxy-2-naphthoate (1t)->Chlorinative Dearomatization Chiral Naphthalenone (2t) Chiral Naphthalenone (2t) Yield: 94% Enantioselectivity: 90% ee Chlorinative Dearomatization->Chiral Naphthalenone (2t) DCDMH (Chlorinating Agent) DCDMH (Chlorinating Agent) DCDMH (Chlorinating Agent)->Chlorinative Dearomatization

  • Catalyst & Conditions:
    • Catalyst: 10 mol% (DHQD)₂PYR.
    • Chlorinating Agent: 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).
    • Solvent System: A mixture of CHCl₃ and CCl₄.
    • Temperature: -70 °C.
  • Outcome: This reaction provides the dearomatized product 2t in 94% yield with 90% ee. The structure confirms the successful formation of a chlorinated all-substituted stereocenter [5].

Potential Solutions for Substrate Limitations

Based on the successful applications in the search results, here are some strategies that might help overcome substrate limitations:

  • Explore Reaction Scope: (DHQD)₂PYR has been successfully employed in various reactions, including allylic amination, the Sharpless asymmetric dihydroxylation, and in the total synthesis of complex natural products like okadaic acid [1]. Investigating these known transformations could provide a starting point for your specific substrate.
  • Employ a Matched Catalyst System: The search results highlight that using the pseudo-enantiomeric catalyst (DHQ)₂PYR can yield products with the opposite absolute configuration. If your substrate shows poor enantioselectivity with (DHQD)₂PYR, screening both catalysts could be a highly effective workaround [2] [5].
  • Optimize Reaction Parameters Rigorously: The cited studies achieved high performance through meticulous optimization of:
    • Solvent (e.g., 1,4-dioxane, MeOH, toluene) [4] [5]
    • Temperature (e.g., from room temperature down to -78°C) [5]
    • Additives (e.g., acidic additives or molecular sieves to accelerate the reaction or improve selectivity) [2]

References

handling and storage of (DHQD)2PYR catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Storage Guidelines

The table below summarizes the key identified physical and chemical properties of (DHQD)2PYR, which form the basis for its handling and storage recommendations [1] [2].

Property Value / Description
CAS Number 149725-81-5 [1] [2]
Molecular Formula C₅₆H₆₀N₆O₄ [1] [2]
Molecular Weight 881.11 g/mol [1] [2]
Melting Point 247-250°C [1] [2]
Hazard Statements (GHS) H315-H319-H335 (Causes skin irritation, serious eye irritation, and respiratory irritation) [2]
Recommended Personal Protective Equipment (PPE) Dust mask (N95 type), Eyeshields, Gloves [2]

Based on these properties, here are the general storage guidelines:

  • Storage Conditions: Store in a cool, dry, and well-ventilated place. The specific temperature is not stated, but room temperature is likely suitable given the high melting point.
  • Container: Keep the container tightly sealed to protect from moisture and air.
  • Incompatibilities: Information on specific incompatible materials is not available, but strong oxidizing agents should generally be avoided.

Stability and Degradation Concepts

While the search results do not contain degradation studies on this compound specifically, they outline general principles for assessing the stability of pharmaceuticals and catalysts, which can be analogously applied.

  • Degradation Kinetics: Understanding how a substance degrades over time (its kinetics) is crucial for predicting its shelf-life. Degradation can follow different orders (zero, first, or second-order), each with distinct mathematical models for calculating key parameters like half-life (t₁/₂) and shelf-life (t₉₀), which is the time taken for 10% degradation [3].
  • Forced Degradation Studies: These studies intentionally expose a substance to stressed conditions (like strong acids, bases, oxidants, heat, or light) to identify potential degradation products and pathways. This helps in developing analytical methods to monitor stability [4].
  • Physical vs. Chemical Stability: It's important to monitor both. Chemical stability ensures the molecular structure remains intact, while physical stability refers to unchanged appearance, form, and dissolution properties [3] [4].

Troubleshooting Common Experimental Issues

The following workflow diagram outlines a systematic approach to troubleshoot issues of declining catalytic performance or observable physical changes in your this compound catalyst.

Start Start: Suspected Catalyst Degradation Visual Visual Inspection Start->Visual ColorChange Color change or darkening? Visual->ColorChange Performance Check Catalytic Performance ColorChange->Performance Yes Storage Review Storage History ColorChange->Storage No PerformanceDrop Significant drop in yield or enantioselectivity? Performance->PerformanceDrop PerformanceDrop->Storage No Analyze Analyze Catalyst PerformanceDrop->Analyze Yes Moisture Exposure to moisture? Storage->Moisture Air Exposure to air/oxygen? Moisture->Air Light Prolonged light exposure? Air->Light Action Implement Corrective Actions Light->Action Identified Replace Replace with a fresh batch and repeat experiment Action->Replace Analyze->Action

Based on the troubleshooting guide, here are detailed corrective actions and preventative measures:

  • If a color change is observed: A color change can indicate decomposition. For organocatalysts, this might be due to oxidation or formation of colored impurities [5]. Consider using a fresh batch for critical experiments.
  • If catalytic performance drops:
    • Confirm the result: Re-run the reaction with a known successful protocol to rule out other experimental errors.
    • Analyze the catalyst: If possible, use techniques like HPLC or LC-MS to check for chemical degradation [4]. A stability-indicating method would need to be developed to separate the catalyst from its degradation products.
  • If exposure to moisture, air, or light is suspected:
    • Prevent further exposure: Ensure the catalyst is stored in a tightly sealed container. For long-term storage, consider using a glove box (for moisture and air) or an amber glass vial (for light protection).
    • Re-evaluate storage protocols: Implement stricter controls based on the identified risk factor.

Frequently Asked Questions

  • What is the molecular weight and formula of this compound?

    • The molecular formula is C₅₆H₆₀N₆O₄, and the molecular weight is 881.11 g/mol [1] [2].
  • What are the main hazards associated with handling this catalyst?

    • The catalyst is an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation [2]. Always wear appropriate PPE, including gloves, safety glasses, and a dust mask.
  • How should I store this compound to ensure its longevity?

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture and incompatible materials. The high melting point (247-250°C) suggests good thermal stability at room temperature [1] [2].
  • Can I recover a catalyst batch that shows signs of degradation?

    • Recovery is generally not recommended for a research setting. The degradation likely involves complex chemical changes that are difficult to reverse. The most reliable approach is to use a fresh, high-purity batch to ensure reproducible experimental results.

References

Frequently Asked Questions: Purification of (DHQD)₂PYR Catalyzed Reactions

Author: Smolecule Technical Support Team. Date: February 2026

  • 1. What is the most common purification method for compounds from early-stage drug discovery projects? Preparative HPLC is the gold standard, particularly prep-LCMS, which allows for targeted peak selection to achieve high purity. This method is favored for its generic applicability across a wide range of compound structures and its ability to deliver the high purity required for biological screening [1].

  • 2. My reaction scale is small (low mg to sub-mg). How should I adapt my purification? Working at a microscale requires specialized systems. Key developments include:

    • Smaller Column Particles: Using columns with <5 μm fully porous particles allows for better separation with shorter columns and lower flow rates (1-5 mL/min) [1].
    • Reduced Fraction Volumes: This enables collection directly into 96-well plates, which significantly reduces the dry-down bottleneck and integrates well with liquid-handling robotics [1].
    • Accurate Quantification: At this scale, gravimetric weighing becomes error-prone. Charged Aerosol Detection (CAD) is widely accepted for accurate quantification of the target compound itself, as it is less affected by salts or trapped solvent [1].
  • 3. How can I determine the correct fraction to collect when purifying my product? The most effective method is mass-directed fraction collection. An LCMS system analyzes the eluent in real-time, and the collector is triggered to isolate peaks corresponding to the specific mass-to-charge ratio of your target compound. This ensures high confidence in collecting the desired product [1].

  • 4. Are there alternatives to prep-HPLC for purification? Yes, but they may not match the universal applicability of HPLC.

    • Automated Liquid-Liquid Extraction and Solid Phase Extraction (SPE) offer faster and cheaper alternatives for certain sample types [1].
    • Supercritical Fluid Chromatography (SFC)-MS has shown comparable success rates to prep-LCMS for purifying synthetic compound libraries and is another powerful technique [1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low purity after prep-HPLC Co-elution of impurities with similar polarity. Optimize HPLC method (gradient, mobile phase). Use LCMS for targeted collection to distinguish by mass [1].
Low recovery/yield after dry-down Product is volatile (common with low MW fragments) or not fully dry. Avoid prolonged drying; consider accurate quantification via CAD to confirm yield without complete dry-down [1].
Difficulty identifying correct fraction Complex crude mixture; UV-active impurities. Switch to mass-directed fraction collection for unambiguous identification of the target compound [1].
Process is too slow for high-throughput needs Manual workflow from synthesis to plating. Implement integrated, automated systems that handle fraction collection, dry-down, quantification, dissolution, and plating into screening-ready formats [1].

Experimental Protocols & Workflows

General Workflow for Purifying and Preparing Screening Samples

The diagram below outlines a modern, integrated workflow designed to minimize bottlenecks from purification through to biological testing.

Start Crude Reaction Mixture A Preparative HPLC/MS Purification Start->A B Mass-Directed Fraction Collection A->B C Fraction Analysis (LCMS/CAD) B->C D Fraction Pooling & Dry-down C->D E Quantification (CAD or Gravimetric) D->E F Dissolution in DMSO E->F G Cherry-picking/Plating F->G End Biological Assay G->End

Detailed Protocol: Low-Scale Purification for High-Throughput Support

This protocol is adapted for purifying multiple compounds at the 1-10 mg scale, suitable for early-stage project support and corporate compound collection expansion [1].

  • Sample Preparation: After completing the (DHQD)₂PYR catalyzed reaction, concentrate the crude mixture under reduced pressure.
  • System Setup:
    • Column: Use a C18 column with <5 μm fully porous particles.
    • Flow Rate: Set between 1-5 mL/min.
    • Detection: Configure with both UV and Mass Spectrometry detectors. Charged Aerosol Detection (CAD) is highly recommended for future quantification.
  • Injection and Separation: Inject the sample and run an optimized gradient method.
  • Fraction Collection: Use the mass spectrometer to trigger collection into a 96-deep-well plate when the target mass elutes.
  • Analysis and Pooling: Analyze collected fractions by LCMS to confirm identity and purity. Pool pure fractions.
  • Dry-down: Evaporate solvents under reduced pressure. Note: For small, volatile compounds, prolonged drying may lead to loss. A single dry-down step may be sufficient if quantification by CAD is planned [1].
  • Quantification and Dissolution:
    • Quantify the purified compound accurately using Charged Aerosol Detection (CAD) [1].
    • Dissolve in DMSO to a precise concentration (e.g., 10 mM) using liquid-handling robots.
  • Plating: Transfer the DMSO stock into assay-ready plates (96-, 384-, or 1536-well format) for biological screening.

Key Takeaways

To summarize, efficient purification of (DHQD)₂PYR catalyzed reactions hinges on:

  • Embracing Modern Workflows: Integrating prep-LCMS with mass-directed fraction collection and CAD quantification is the most robust approach for ensuring purity and yield [1].
  • Planning for Scale: The purification strategy must be tailored to the reaction scale, with microscale chemistry requiring specialized equipment to overcome traditional bottlenecks [1].
  • Automating the Pipeline: For drug discovery professionals, the highest efficiency gains come from fully integrated, automated systems that seamlessly connect purification, analysis, and plating [1].

References

controlling diastereoselectivity in (DHQD)2PYR mediated reactions

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Profile and Reaction Examples

The table below summarizes key information about (DHQD)2PYR and its application in a specific diastereoselective reaction from the search results.

Aspect Description
Catalyst Identity (DHQD)(_2)PYR (Hydrodihydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether) [1]
Optical Purity 97% [1]
Optical Rotation [α]²⁰/D −390°, c = 1.2 in methanol [1]
Melting Point 247-250 °C [1]
Example Reaction Organocatalytic asymmetric Michael addition of unprotected 3-prochiral oxindoles to 1,4-naphthoquinone [2]
Typical Yield 45% to 97% (dependent on substrate) [2]
Typical Enantioselectivity Up to 83% ee [2]
Key Reaction Parameter Solvent: Ethyl Acetate (EtOAc) provided the highest enantioselectivity [2]

Workflow for Reaction Optimization

The following diagram outlines a general workflow for developing and optimizing a reaction mediated by this compound, based on parameters explored in the research.

G Start Start: Plan (DHQD)₂PYR Reaction S1 Substrate Screening Start->S1 S2 Solvent Optimization S1->S2 Note1 For 3-aryloxindoles, e.g., C5-EWG improves yield/ee [2] S1->Note1 S3 Catalyst Loading S2->S3 Note2 Ethyl Acetate (EtOAc) was found optimal for high ee [2] S2->Note2 S4 Temperature Control S3->S4 Note3 e.g., 20 mol% was used to improve reaction rate [2] S3->Note3 S5 Additive Screening S4->S5 Note4 e.g., 0°C was used for improved selectivity [2] S4->Note4 Analyze Analyze Results (Isolated Yield, Diastereomeric & Enantiomeric Excess) S5->Analyze Note5 Molecular sieves (4Å) can improve ee but may lower yield [2] S5->Note5

Common Challenges and Troubleshooting Tips

Based on the reaction data, here are some potential issues and solutions:

  • Problem: Low Enantioselectivity (ee)

    • Potential Solutions: Ensure reactions are conducted at lower temperatures (e.g., 0°C). Re-evaluate your solvent choice, as EtOAc was critical for high ee in the model reaction. For certain substrates, adding molecular sieves (4Å) can also improve enantioselectivity, though it might slightly reduce yield [2].
  • Problem: Low Reaction Rate or Conversion

    • Potential Solutions: Consider increasing the catalyst loading. The referenced study used 20 mol% to improve reactivity. Also, verify the purity of your starting materials and catalyst [2] [1].
  • Problem: Difficulty in Reproducing Results

    • Potential Solutions: Pay close attention to the quality of the catalyst. (DHQD)(_2)PYR is hygroscopic, so it must be stored properly in a desiccator and handled under an inert atmosphere to prevent decomposition. Always use anhydrous solvents to exclude water contamination [2] [1].

References

Comparative Overview of Dimeric Cinchona Alkaloid Ligands

Author: Smolecule Technical Support Team. Date: February 2026

Dimeric cinchona alkaloids, created by linking two alkaloid units with a spacer, are privileged chiral catalysts and ligands in asymmetric synthesis. The table below compares (DHQD)₂PYR with three other commonly used ligands, (DHQD)₂PHAL, (DHQD)₂AQN, and (DHQ)₂CLB [1].

Ligand Name Core Alkaloid Key Application Reactions
(DHQD)₂PYR Dihydroquinidine (DHQD) Fluorination, Michael addition, Vinylogous Michael addition, Semipinacol rearrangement, Sulfenylation, Trifluoromethylthiolation [1].
(DHQD)₂PHAL Dihydroquinidine (DHQD) Dihydroxylation, Aminohydroxylation, Bromination, Chlorination, Fluorination, Lactonization, Mannich reaction, Sulfenylation [2] [1].
(DHQD)₂AQN Dihydroquinidine (DHQD) Aldol reaction, Allylic alkylation, Allylic amination, Fluorination, Fluoromethylation, Kinetic resolution of biaryls, Michael addition [2] [1].
(DHQ)₂CLB Dihydroquinine (DHQ) Aminohydroxylation [1].

Performance Data in Specific Reactions

The selection of a ligand can critically influence the enantioselectivity (often reported as % ee) of a reaction. The following table summarizes experimental performance data for these ligands in key transformations.

Reaction Type Example Substrate Ligand Used Reported Enantioselectivity Key Reaction Condition Details
Fluorination of 3-Fluorooxindoles [3] [4] Oxindoles (DHQ)₂AQN / (DHQD)₂PYR Up to 83% ee Combination with Selectfluor as the fluorinating agent.
γ-Amination with Diimides [2] Unsaturated Carbonyls (DHQ)₂PYR Not Specified (Highly enantioselective) Remote γ-position amination to form functionalized amines.
Asymmetric Dihydroxylation (AD) of Olefins [5] General Olefins (DHQD)₂PHAL Highly enantioselective Osmium tetroxide (OsO₄) as catalyst, water as oxygen source.
Alkylation of Glycine Imines [2] Glycine Imine Dimeric Cinchona (e.g., 06542) 97-99% ee Phase-transfer catalysis (PTC) conditions.

Selecting the Right Ligand: An Experimental Workflow

For researchers planning to use these ligands, the following diagram outlines a logical workflow for testing and selecting the optimal catalyst for a given reaction.

LigandSelection start Define Target Reaction step1 Screen Core Ligands Based on Reaction Type start->step1 step2 Evaluate Enantioselectivity (% ee) & Yield step1->step2 step3 Optimize Reaction Conditions step2->step3 Promising Result step5 Iterate with Alternative Ligands step2->step5 Needs Improvement step4 Successful Replication step3->step4 step5->step1

Workflow Explanation:

  • Define Target Reaction: Start by identifying the specific transformation you wish to perform (e.g., fluorination, dihydroxylation).
  • Screen Core Ligands: Based on the reaction type, select 2-3 promising ligands from the comparison table for initial screening. For fluorination, (DHQD)₂PYR and (DHQD)₂AQN are primary candidates [1].
  • Evaluate Performance: Run small-scale test reactions to determine the enantioselectivity (% ee) and chemical yield.
  • Optimize Conditions: If a ligand shows promise, systematically optimize variables like solvent, temperature, and stoichiometry.
  • Iterate if Needed: If results are unsatisfactory, test alternative ligands with a similar reaction scope.

Example Protocol: Fluorination Using (DHQD)₂PYR/(DHQD)₂AQN and Selectfluor

This protocol is adapted from the work of Shibata et al. on the enantioselective fluorination of oxindoles and other carbonyl compounds [3] [4].

  • Reaction Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.
  • Reagents:
    • Substrate (e.g., Oxindole derivative): 0.2 mmol
    • Selectfluor: 0.24 mmol
    • Chiral Ligand (e.g., (DHQD)₂PYR or (DHQ)₂AQN): 0.02 mmol (10 mol%)
    • Solvent (e.g., Dichloromethane or Toluene): 2.0 mL
  • Procedure:
    • Charge a dry reaction vessel with the chiral ligand ((DHQD)₂PYR) and Selectfluor.
    • Add the anhydrous solvent.
    • Cool the mixture to the recommended temperature (often between -78 °C and 0 °C).
    • Slowly add a solution of the substrate in the same solvent.
    • Stir the reaction mixture at the maintained temperature for the duration specified in the literature (e.g., several hours to 24 hours).
    • Monitor reaction progress by thin-layer chromatography (TLC) or another analytical method.
  • Work-up and Analysis:
    • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
    • Extract the aqueous mixture with dichloromethane (3 × 5 mL).
    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
    • Purify the crude product by flash chromatography on silica gel.
    • Determine enantiomeric excess (% ee) by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Key Insights for Researchers

  • Reaction Specificity is Critical: The performance of these ligands is highly reaction-dependent. (DHQD)₂PHAL is the classic choice for asymmetric dihydroxylation, while (DHQD)₂PYR and (DHQD)₂AQN have shown excellent results in fluorination and Michael additions [1].
  • The Dihydroquinidine (DHQD) vs. Dihydroquinine (DHQ) Series: The choice between a DHQD-based ligand (e.g., (DHQD)₂PYR) and its DHQ-based counterpart (e.g., (DHQ)₂PYR) typically determines the enantiomer of the product formed. They often provide access to mirror-image products with similar efficiency [2] [5].
  • In-Situ Combination for Fluorination: A key advantage of the (DHQ/DHQD)₂PYR and Selectfluor system is that the active N-fluoroammonium cinchona alkaloid tetrafluoroborate catalyst is conveniently generated in situ, making it a practical method [3] [4].

References

(DHQD)2PYR enantioselectivity vs other chiral catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Chiral Catalysts

This table summarizes how (DHHQD)₂PYR performs against other types of chiral catalysts in specific reactions, based on experimental data.

Reaction Type Catalyst Name Catalyst Type Key Performance Data (ee, yield) Reference
Michael Addition (3-aryloxindoles to 1,4-naphthoquinone) (DHQD)₂PYR Dimeric Cinchona Alkaloid Up to 83% ee, 45-97% yield [1]
Michael Addition (Same as above) (DHQ)₂PYR Dimeric Cinchona Alkaloid Provides the opposite enantiomer with comparable ee to (DHQD)₂PYR [1]
Michael Addition (Same as above) Simple Quinine/Quinidine Monomeric Cinchona Alkaloid 59% ee, 61% yield [1]
α-Amination (alpha-phenyl-alpha-cyanoacetate) (R)-N-benzyl-N-(1-phenylethyl)-amine Chiral Primary Amine Up to 84% ee, excellent yield [2]
α-Amination (Same as above) (DHQ)₂PYR / (DHQD)₂PYR Dimeric Cinchona Alkaloid <10% ee [2]
Fluorination/Semi-Pinacol Rearrangement (DHQD)₂PYR Dimeric Cinchona Alkaloid 36-90% ee, 29-73% yield [3]
Chlorination/Semi-Pinacol Rearrangement (DHQD)₂PYR Dimeric Cinchona Alkaloid 74-99% ee, 40-76% yield [3]
Chlorination/Semi-Pinacol Rearrangement (DHQ)₂PYR Dimeric Cinchona Alkaloid Lower yield and ee than (DHQD)₂PYR [3]

Detailed Experimental Protocols

For researchers looking to replicate or adapt these methods, here are the experimental details from key studies.

Michael Addition of Unprotected 3-Prochiral Oxindoles

This protocol is adapted from a study where (DHQD)₂PYR achieved up to 83% ee [1].

  • Reaction Setup: The reaction was run on a 0.10 mmol scale.
  • Catalyst Loading: 20 mol% of (DHQD)₂PYR was used.
  • Conditions: The reaction was conducted in ethyl acetate (EtOAc) as the solvent at 0°C.
  • Additives: The use of 4Å molecular sieves (MS 4Å) was found to improve enantioselectivity (to 80% ee in one case), though it sometimes slightly decreased yield.
  • Reaction Time: Reactions proceeded slowly, requiring 5 to 9 days for completion.
  • Workup & Analysis: After the reaction, the product was isolated by standard workup (e.g., concentration and purification). The enantiomeric excess (ee) was determined by chiral HPLC analysis.
Catalytic Asymmetric Semi-Pinacol Rearrangement

This procedure outlines the use of (DHQD)₂PYR in a tandem fluorination/rearrangement reaction [3].

  • Reaction Setup: The specific amounts of the starting material and reagents are as per the original publication.
  • Catalyst Loading: 10-20 mol% of (DHQD)₂PYR was used.
  • Fluorinating Agent: NFSI (N-fluorobenzenesulfonimide) was employed.
  • Conditions: The reaction was carried out at a low temperature of 10°C.
  • Workup & Analysis: The product, α-oxaquaternary β-fluoro-ketones, was isolated by flash chromatography. Enantioselectivity was determined by chiral analysis.

Reaction Workflow and Catalyst Role

The diagram below illustrates the general workflow of a catalytic asymmetric Michael addition, highlighting the dual activation role of a bifunctional catalyst like (DHQD)₂PYR.

cluster_workflow Michael Addition Catalytic Cycle Start Reaction Setup: Oxindole + Naphthoquinone Catalyst (e.g., (DHQD)₂PYR) Activation Catalyst Activation: Tertiary Amine deprotonates oxindole H-bonding moiety activates quinone Start->Activation Combine in EtOAc at 0°C BondFormation C-C Bond Formation: Enantioselective step in chiral environment Activation->BondFormation Forms chiral ion pair ProductRelease Product Release & Catalyst Regeneration BondFormation->ProductRelease Proton transfer ProductRelease->Activation Catalyst recycled End Chiral 3,3-Diaryloxindole Product ProductRelease->End Isolate product

Key Insights for Catalyst Selection

  • Superiority over Monomeric Catalysts: The dimeric structure of (DHQD)₂PYR creates a more defined chiral pocket, leading to significantly higher enantioselectivity than simpler cinchona alkaloids [1].
  • Reaction-Dependent Performance: Its efficacy is highly reaction-specific. It can be excellent for Michael additions and rearrangements but poor for α-aminations, where simple chiral amines perform better [2].
  • Enantiomeric Control: (DHQD)₂PYR and its counterpart (DHQ)₂PYR often produce products with opposite absolute configuration. This allows synthetic chemists to selectively access either enantiomer of the desired product by choosing the appropriate catalyst [3].

(DHQD)₂PYR is a powerful tool for asymmetric synthesis, particularly for constructing challenging quaternary stereocenters. Its performance must be evaluated on a case-by-case basis against other chiral catalysts.

References

quantifying enantiomeric excess in (DHQD)2PYR catalyzed dihydroxylation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measurement of purity for chiral substances, indicating how much one enantiomer is present in a sample compared to the other [1]. It is calculated as the absolute difference between the mole fractions of the two enantiomers [1].

  • Calculation from Composition: If you know the amounts of each enantiomer, the percent ee is calculated as the difference between the percentages of the two enantiomers [2] [1]. For example, a mixture with 90% of the (R)-enantiomer and 10% of the (S)-enantiomer has an ee of 80%.
  • Calculation from Optical Rotation: Often, ee is determined by measuring the optical rotation of a sample. The formula for this is [2]: [ % \text{ ee } = \frac{|\text{Observed Specific Rotation}|}{|\text{Specific Rotation of Pure Enantiomer}|} \times 100 ]

The Role of (DHQD)₂PYR in Asymmetric Dihydroxylation

(DHQD)₂PYR is a cinchona alkaloid-derived ligand used to control the stereochemical outcome of the Sharpless Asymmetric Dihydroxylation (SAD) [3]. This reaction converts alkenes into vicinal diols, and the ligand dictates which face of the alkene the reaction occurs on.

  • Stereochemical Control: The choice of ligand is critical. Research shows that (DHQ)₂PHAL and (DHQD)₂PHAL can produce diols with opposite stereochemistry [3]. For example, in the synthesis of a pectenotoxin-4 fragment, (DHQD)₂PHAL produced the desired [5,6]-bicyclic ketal with the correct stereochemistry, while the (DHQ)₂PHAL ligand led to the opposite stereochemistry at the key carbon center [3]. This principle extends to the PYR class of ligands.

The table below summarizes the ligand effect based on a study of a 1,1-disubstituted alkene [3].

Ligand Used Dihydroxylation Outcome Resulting Ketal after Cyclization
(DHQ)₂PHAL Favored one diol stereoisomer Formed [5,6]-bicyclic ketal with opposite C-7 stereochemistry
(DHQD)₂PHAL Favored the other diol stereoisomer Formed desired [5,6]-bicyclic ketal with correct C-7 stereochemistry

Methods for Quantifying Enantiomeric Excess

After performing an asymmetric dihydroxylation, the ee of the diol product must be measured analytically. Here are common methods:

  • Chiral HPLC or GC: The diol mixture is analyzed using chromatography with a chiral stationary phase, which separates the enantiomers, allowing for direct quantification [1].
  • NMR Spectroscopy: Using chiral shift reagents, the enantiomers can be distinguished in an NMR spectrum to determine their ratio [1].
  • Enantioselective Indicator Displacement Assays (eIDAs): This is a higher-throughput colorimetric method. A chiral host molecule and a colored indicator bind reversibly. The chiral diol analyte displaces the indicator to an extent that depends on its enantiomeric purity, causing a measurable color change [4].

The workflow below illustrates the eIDA method for high-throughput ee screening [4]:

cluster_1 Screening cluster_2 Training cluster_3 Analysis ScreeningPlate Screening Plate Step TrainingPlate Training Plate Step ScreeningPlate->TrainingPlate AnalysisPlate Analysis Plate Step TrainingPlate->AnalysisPlate Results Determine ee & Concentration AnalysisPlate->Results AnalysisPlate->Results

References

X-ray Crystallography Validation of (DHQD)₂PYR Products

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a key study where X-ray crystallography was used to determine the absolute configuration of a product obtained from a reaction catalyzed by a ligand closely related to (DHQD)₂PYR.

Product Reaction Type Catalyst Used Absolute Configuration Reference
2d (Chlorinated naphthalenone) Organocatalytic asymmetric chlorinative dearomatization of naphthols (DHQD)₂PHAL ( R ) [1]
2t (Chlorinated naphthalenone) Organocatalytic asymmetric chlorinative dearomatization of 1-naphthol derivative (DHQD)₂PYR Confirmed via X-ray (specific configuration not stated) [1]

This study highlights that the stereochemical outcome of a reaction can be controlled by the choice of catalyst. For instance, using the pseudo-enantiomeric catalyst (DHQ)₂PHAL instead of (DHQD)₂PHAL produced the enantiomer of product 2a with the opposite configuration [1].

Experimental Context and Protocol

To understand how the data in the table was generated, here is a summary of the relevant experimental procedure from the same study:

  • Reaction: Organocatalytic asymmetric chlorinative dearomatization of naphthols.
  • Catalyst: (DHQD)₂PHAL or (DHQD)₂PYR (10 mol%).
  • Electrophilic Chlorine Source: 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH).
  • Optimized Conditions: The reaction was performed in toluene at -78 °C [1].
  • Role of X-ray Crystallography: After isolating the product (2d), researchers grew a crystal suitable for X-ray diffraction analysis. Solving the crystal structure allowed them to unambiguously assign the absolute configuration of the newly formed chlorine-containing stereocenter as ( R ) [1].

Performance Comparison with Alternative Catalysts

The selection of the DHQD-based ligand is crucial for both yield and enantioselectivity. The table below compares the performance of different catalysts in related asymmetric reactions.

Reaction Type Catalyst Performance (Yield & Enantioselectivity) Reference
Fluorination/Semi-pinacol Rearrangement (DHQD)₂PYR Controlled stereochemistry to (αS, βS) products with comparable ee values but slightly lower yields vs. (DHQ)₂PYR [2]
Chlorination/Semi-pinacol Rearrangement (DHQD)₂PYR Higher yields and enantioselectivities (74-99% ee) compared to (DHQ)₂PYR [2]
Chlorinative Dearomatization (DHQD)₂PHAL Product 2a: 95% yield, 92% ee [1]
(DHQ)₂PHAL Product 2a: 94% yield, 90% ee (opposite configuration) [1]
Sharpless Asymmetric Dihydroxylation (DHQD)₂PHAL High regioselectivity and enantioselectivity (up to 99% ee) for specific dienoate substrates [3]

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting such a reaction and validating the product, based on the methodologies described in the search results.

Naphthol Substrate Naphthol Substrate Reaction Setup Reaction Setup Naphthol Substrate->Reaction Setup Crude Product Crude Product Reaction Setup->Crude Product Electrophile (e.g., DCDMH) Electrophile (e.g., DCDMH) Electrophile (e.g., DCDMH)->Reaction Setup Chiral Catalyst (e.g., (DHQD)₂PYR) Chiral Catalyst (e.g., (DHQD)₂PYR) Chiral Catalyst (e.g., (DHQD)₂PYR)->Reaction Setup Purification\n(e.g., Flash Chromatography) Purification (e.g., Flash Chromatography) Crude Product->Purification\n(e.g., Flash Chromatography) Pure Chiral Product Pure Chiral Product Purification\n(e.g., Flash Chromatography)->Pure Chiral Product Crystallization Crystallization Pure Chiral Product->Crystallization Single Crystal Single Crystal Crystallization->Single Crystal X-ray Diffraction Experiment X-ray Diffraction Experiment Single Crystal->X-ray Diffraction Experiment Diffraction Data Diffraction Data X-ray Diffraction Experiment->Diffraction Data Structure Solution & Refinement Structure Solution & Refinement Diffraction Data->Structure Solution & Refinement Absolute Configuration Assigned Absolute Configuration Assigned Structure Solution & Refinement->Absolute Configuration Assigned

References

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XLogP3

11.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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